Shizukaol G
Description
Properties
Molecular Formula |
C40H44O14 |
|---|---|
Molecular Weight |
748.8 g/mol |
IUPAC Name |
methyl (2Z)-2-[(1S,9S,13E,18S,19S,21R,22S,23S,26S,28R,29S,30R,33R,36R)-9,18,30-trihydroxy-14,22,29-trimethyl-3,7,10,15,31-pentaoxo-2,6,11,16-tetraoxanonacyclo[16.15.3.125,29.01,23.04,34.019,21.022,36.026,28.033,37]heptatriaconta-4(34),13,25(37)-trien-32-ylidene]propanoate |
InChI |
InChI=1S/C40H44O14/c1-15-6-7-51-36(48)24(41)12-27(42)52-13-19-21-11-25-37(3,22-10-23(22)39(25,49)14-53-33(15)45)26-9-18-17-8-20(17)38(4)29(18)30(40(21,26)54-35(19)47)28(31(43)32(38)44)16(2)34(46)50-5/h6,17,20,22-26,30,32,41,44,49H,7-14H2,1-5H3/b15-6+,28-16-/t17-,20-,22-,23+,24+,25-,26+,30+,32+,37+,38+,39+,40+/m1/s1 |
InChI Key |
VQIMOHFODDGHOJ-XEQPTWOZSA-N |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Natural Source and Isolation of Shizukaol G from Chloranthus japonicus
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the natural sourcing and isolation of Shizukaol G, a dimeric sesquiterpene found in Chloranthus japonicus. This document details the botanical source, outlines a representative experimental protocol for its extraction and purification, and discusses the analytical techniques employed for its structural elucidation.
Natural Source: Chloranthus japonicus
Chloranthus japonicus Sieb., a perennial herbaceous plant belonging to the Chloranthaceae family, is the natural source of this compound.[1][2] This plant is widely distributed in shady and moist areas in many regions of China, as well as in Korea and Japan.[3][4] Traditionally, C. japonicus has been used in folk medicine for treating a variety of ailments including traumatic injuries, rheumatic arthralgia, fractures, and pulmonary tuberculosis.[3][5]
The genus Chloranthus is chemically rich in various bioactive compounds, with sesquiterpenoids being the most prominent and characteristic constituents.[5][6] These include lindenane-type sesquiterpenoids and their dimers, such as the shizukanolides and chloranthalactones.[3][7] this compound is specifically a dimeric sesquiterpene that has been isolated from the roots of Chloranthus japonicus.[1][2]
Isolation of this compound: A Representative Experimental Protocol
The following protocol is a representative methodology for the isolation of dimeric sesquiterpenoids like this compound from Chloranthus japonicus, based on established procedures for similar compounds isolated from this plant.[8][9]
2.1. Plant Material and Extraction
-
Plant Material: The air-dried and powdered whole plants or roots of Chloranthus japonicus are used as the starting material.
-
Extraction: A substantial quantity of the powdered plant material (e.g., 10 kg) is subjected to exhaustive extraction with 95% ethanol (B145695) (EtOH) under reflux conditions. This process is typically repeated multiple times (e.g., three times with 40 L of solvent each time) to ensure efficient extraction of the secondary metabolites.[8][9]
-
Concentration: The resulting ethanolic extracts are combined and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude residue.[8][9]
2.2. Solvent Partitioning
The crude extract is then suspended in water and sequentially partitioned with solvents of increasing polarity to separate compounds based on their solubility. A common partitioning scheme involves:
-
Ethyl acetate (B1210297) (EtOAc)
-
n-Butanol (n-BuOH)
This fractionation yields different partitions, with the sesquiterpenoids typically concentrating in the ethyl acetate fraction.[3][10]
2.3. Chromatographic Purification
The ethyl acetate fraction, which is enriched with sesquiterpenoids, is then subjected to a series of chromatographic techniques for the isolation of individual compounds.
-
Silica (B1680970) Gel Column Chromatography: The fraction is first separated on a silica gel column, eluting with a gradient of chloroform (B151607) (CHCl₃) and methanol (B129727) (MeOH). The polarity of the solvent system is gradually increased (e.g., from 100:1 to 40:1 CHCl₃-MeOH) to elute compounds with varying polarities, yielding several sub-fractions.[9]
-
Reversed-Phase (Rp-18) Column Chromatography: Promising sub-fractions are further purified using a reversed-phase (Rp-18) column with a methanol-water (MeOH-H₂O) gradient. The percentage of methanol is typically increased stepwise (e.g., 35%, 40%, 45%, 50%, 55%) to achieve finer separation.[9]
-
Sephadex LH-20 Chromatography: Final purification is often achieved by size-exclusion chromatography on a Sephadex LH-20 column, using methanol as the mobile phase. This step is effective in removing smaller impurities and isolating the target compound, this compound.[9]
The purity of the isolated compound at each stage is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Structural Elucidation
The definitive structure of the isolated this compound is determined through a combination of modern spectroscopic techniques:
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the exact molecular weight and elemental composition of the molecule.[3][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A comprehensive set of one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments (such as COSY, HSQC, and HMBC) are conducted to establish the planar structure and the connectivity of atoms within the molecule.[3][11][12]
-
X-ray Crystallography: In some cases, single-crystal X-ray diffraction analysis can be performed to unambiguously determine the three-dimensional structure and relative stereochemistry of the compound.[13]
Data Presentation
| Parameter | Description | Typical Value/Method |
| Plant Material | Dry weight of Chloranthus japonicus | e.g., 10 kg[8][9] |
| Crude Extract Yield | Weight of the initial ethanol extract | e.g., 740 g[8][9] |
| Final Yield of Shizukaol D (as a representative) | Pure compound obtained from the starting material | e.g., 20 mg (0.0002% yield)[9] |
| Purity | Purity of the final compound | >98% (determined by HPLC)[9] |
| Molecular Formula | Elemental composition of this compound | C₄₀H₄₄O₁₄[14] |
| Molecular Weight | Mass of one mole of this compound | 748.8 g/mol [14] |
Visualizations
Experimental Workflow for Isolation
Caption: Workflow for the isolation of this compound from Chloranthus japonicus.
Logical Relationship for Structural Elucidation
Caption: Process for the structural elucidation of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. biomolther.org [biomolther.org]
- 5. researchgate.net [researchgate.net]
- 6. <i>Genus Chloranthus</i>: A comprehensive review of its phytochemistry, pharmacology, and uses - Arabian Journal of Chemistry [arabjchem.org]
- 7. Studies on the Constituents of Chloranthus spp. III. Six Sesquiterpenes from Chloranthus japonicus [jstage.jst.go.jp]
- 8. Shizukaol D Isolated from Chloranthus japonicas Inhibits AMPK-Dependent Lipid Content in Hepatic Cells by Inducing Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Shizukaol D Isolated from Chloranthus japonicas Inhibits AMPK-Dependent Lipid Content in Hepatic Cells by Inducing Mitochondrial Dysfunction | PLOS One [journals.plos.org]
- 10. Sesquiterpenes from Chloranthus japonicus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Isolation and structural elucidation of 4-(beta-D-glucopyranosyldisulfanyl)butyl glucosinolate from leaves of rocket salad (Eruca sativa L.) and its antioxidative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lignan constituents from Chloranthus japonicus Sieb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound | C40H44O14 | CID 122233413 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic Characterization of Shizukaol G: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Shizukaol G, a complex dimeric sesquiterpenoid, belongs to the lindenane class of natural products. Isolated from the roots of Chloranthus japonicus, this intricate molecule, along with its congeners, has garnered interest within the scientific community for its unique structural architecture and potential biological activities. The structural elucidation of such complex natural products relies heavily on a suite of sophisticated spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This technical guide provides a comprehensive overview of the spectroscopic data and experimental protocols integral to the characterization of this compound, presented for the benefit of researchers in natural product chemistry, medicinal chemistry, and drug development.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₄₀H₄₄O₁₄ |
| Molecular Weight | 748.77 g/mol |
| Appearance | Colorless prisms |
| Source | Roots of Chloranthus japonicus |
Spectroscopic Data for Structural Elucidation
The definitive structure of this compound was established through extensive analysis of its spectroscopic data. The following tables summarize the key ¹H and ¹³C NMR chemical shifts and mass spectrometry data as reported in the primary literature.
Mass Spectrometry (MS) Data
High-resolution mass spectrometry is crucial for determining the elemental composition of a new compound.
| Ion | m/z [M+Na]⁺ |
| HR-FAB-MS | 771.2583 |
¹H Nuclear Magnetic Resonance (NMR) Data
The ¹H NMR spectrum provides detailed information about the proton environment within the molecule. The data presented here was recorded in CDCl₃ at 500 MHz.
| Position | δ (ppm) | Multiplicity | J (Hz) |
| Unit A | |||
| 1 | 2.58 | m | |
| 2α | 1.83 | ddd | 13.5, 5.5, 2.0 |
| 2β | 1.34 | t | 13.5 |
| 3 | 2.15 | m | |
| 5 | 5.86 | d | 6.0 |
| 6 | 4.87 | d | 6.0 |
| 7 | 3.21 | s | |
| 9α | 4.41 | d | 12.0 |
| 9β | 4.29 | d | 12.0 |
| 13-Me | 1.81 | s | |
| 14-Me | 1.15 | s | |
| Unit B | |||
| 1' | 2.21 | m | |
| 2'α | 1.75 | m | |
| 2'β | 1.18 | m | |
| 3' | 2.05 | m | |
| 5' | 5.81 | d | 5.5 |
| 6' | 4.75 | d | 5.5 |
| 7' | 3.15 | s | |
| 8' | 2.88 | s | |
| 10' | 3.45 | s | |
| 13'-Me | 1.75 | s | |
| 14'-Me | 1.05 | s | |
| Ester Moiety | |||
| 2'' | 6.85 | q | 7.0 |
| 3''-Me | 1.88 | d | 7.0 |
| OMe | 3.75 | s |
¹³C Nuclear Magnetic Resonance (NMR) Data
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. The data was acquired in CDCl₃ at 125 MHz.
| Position | δ (ppm) | Position | δ (ppm) |
| Unit A | Unit B | ||
| 1 | 38.9 | 1' | 39.1 |
| 2 | 29.7 | 2' | 29.9 |
| 3 | 24.1 | 3' | 24.3 |
| 4 | 139.8 | 4' | 140.1 |
| 5 | 129.5 | 5' | 129.8 |
| 6 | 79.8 | 6' | 80.1 |
| 7 | 59.8 | 7' | 60.0 |
| 8 | 170.1 | 8' | 61.5 |
| 9 | 68.2 | 9' | 170.3 |
| 10 | 88.9 | 10' | 89.2 |
| 11 | 135.2 | 11' | 135.5 |
| 12 | 170.5 | 12' | 170.8 |
| 13 | 8.5 | 13' | 8.7 |
| 14 | 16.2 | 14' | 16.5 |
| Ester Moiety | 15' | 208.5 | |
| 1'' | 167.2 | ||
| 2'' | 128.2 | ||
| 3'' | 14.5 | ||
| 4'' | 144.1 | ||
| OMe | 51.8 |
Experimental Protocols
The isolation and characterization of this compound involved a series of meticulous experimental procedures.
Isolation of this compound
The air-dried and powdered roots of Chloranthus japonicus were extracted with methanol. The resulting extract was then partitioned between ethyl acetate (B1210297) and water. The ethyl acetate layer was concentrated and subjected to a series of column chromatography steps on silica (B1680970) gel, followed by preparative high-performance liquid chromatography (HPLC) to yield pure this compound as colorless prisms.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 500 MHz spectrometer in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as the internal standard. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).
-
Mass Spectrometry: High-resolution fast atom bombardment mass spectrometry (HR-FAB-MS) was performed to determine the exact mass and elemental composition of the molecule.
Visualization of Spectroscopic Workflow and Data Relationships
The following diagrams illustrate the general workflow for the spectroscopic analysis of a novel natural product like this compound and the interplay between the different spectroscopic techniques used in its characterization.
Caption: General workflow for the isolation and spectroscopic characterization of a natural product.
Caption: Interplay of spectroscopic techniques for the structural elucidation of this compound.
Shizukaol G: A Technical Whitepaper on Potential Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Shizukaol G is a naturally occurring dimeric sesquiterpenoid isolated from plants of the Chloranthus genus.[1][2] This class of compounds, known as lindenane-type sesquiterpenoid dimers, has garnered significant interest in the scientific community due to the diverse and potent biological activities exhibited by its members. While direct experimental data on the bioactivities of this compound is limited in publicly available literature, the well-documented pharmacological effects of structurally related Shizukaol compounds, such as Shizukaol A, B, and D, provide a strong basis for predicting its potential therapeutic applications. This technical guide synthesizes the current knowledge on the biological activities of closely related Shizukaol compounds to infer the potential of this compound and provides detailed experimental protocols for its future investigation.
Potential Biological Activities of this compound
Based on the activities of its analogues, this compound is predicted to possess anti-inflammatory, anticancer, and other metabolic regulatory properties. The following sections detail the evidence for these potential activities.
Anti-Inflammatory Activity
Several Shizukaol compounds have demonstrated significant anti-inflammatory effects. Shizukaol A has been shown to exert its anti-inflammatory effect by regulating the HMGB1/Nrf2/HO-1 pathway. It down-regulates the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) and inhibits the phosphorylation and nuclear translocation of NF-κB. Shizukaol B, isolated from Chloranthus henryi, attenuates lipopolysaccharide (LPS)-induced inflammatory responses in BV2 microglial cells by suppressing the expression of iNOS and COX-2, and the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β).[3][4] This effect is mediated, at least in part, through the modulation of the JNK-AP-1 signaling pathway.[4]
Table 1: Anti-Inflammatory Activity of Shizukaol Analogs
| Compound | Cell Line | Inducer | Key Targets/Pathways | Quantitative Data | Reference |
| Shizukaol A | RAW 264.7 | LPS | iNOS, COX-2, NF-κB, HMGB1/Nrf2/HO-1 | Not Available | |
| Shizukaol B | BV2 microglia | LPS | iNOS, COX-2, NO, TNF-α, IL-1β, JNK-AP-1 | Not Available | [4] |
| Shizukaol D | Not specified | Not specified | Not specified | Not specified | [5] |
Anticancer Activity
Shizukaol D, isolated from Chloranthus serratus, has been reported to repress the growth of human liver cancer cells. It exerts its effect by modulating the Wnt signaling pathway, leading to a decrease in β-catenin expression. This activity suggests that this compound may also possess anticancer properties, potentially through the induction of apoptosis and inhibition of key oncogenic signaling pathways.
Table 2: Anticancer Activity of Shizukaol D
| Compound | Cancer Type | Cell Lines | Key Targets/Pathways | Effect | Reference |
| Shizukaol D | Liver Cancer | Not specified in abstract | Wnt/β-catenin | Represses cell growth |
Metabolic Regulation
Shizukaol D has also been shown to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism. This activation leads to a decrease in triglyceride and cholesterol levels in HepG2 cells, suggesting a potential role in the management of metabolic disorders.[6] The mechanism appears to involve the induction of mitochondrial dysfunction.[5][6]
Table 3: Metabolic Regulatory Activity of Shizukaol D
| Compound | Cell Line | Key Targets/Pathways | Effect | Reference |
| Shizukaol D | HepG2 | AMPK, Mitochondria | Decreased triglyceride and cholesterol levels | [5][6] |
Experimental Protocols
To facilitate the investigation of this compound's biological activities, detailed protocols for key assays are provided below.
Anti-Inflammatory Activity Assay in RAW 264.7 Macrophages
This protocol outlines the steps to assess the anti-inflammatory effects of this compound in LPS-stimulated RAW 264.7 cells.
-
Cell Culture and Seeding:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Seed the cells in 96-well plates at a density of 1.5 x 10⁵ cells/well and incubate for 12-24 hours.[7]
-
-
Cell Viability Assay (MTT Assay):
-
Treat cells with various concentrations of this compound for 24 hours.
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.[8]
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.[7]
-
Measure the absorbance at 570 nm.
-
-
Nitric Oxide (NO) Production Assay (Griess Test):
-
Pre-treat cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL LPS for 24 hours.
-
Collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
-
Incubate for 10 minutes and measure the absorbance at 540 nm.[8]
-
-
Pro-inflammatory Cytokine Measurement (ELISA):
-
Collect supernatants from cells treated as described for the NO assay.
-
Measure the concentrations of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.
-
-
Western Blot Analysis for Signaling Proteins:
-
Lyse the treated cells and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against iNOS, COX-2, phospho-NF-κB, and other proteins of interest.
-
Incubate with HRP-conjugated secondary antibodies and visualize using an ECL detection system.
-
Wnt Signaling Pathway Analysis in Cancer Cells
This protocol describes how to investigate the effect of this compound on the Wnt/β-catenin signaling pathway.
-
Cell Culture and Treatment:
-
Culture a suitable cancer cell line with known active Wnt signaling (e.g., HCT116, SW480) in appropriate media.
-
Treat cells with various concentrations of this compound for a specified time.
-
-
Luciferase Reporter Assay:
-
Transfect cells with a TCF/LEF-responsive luciferase reporter plasmid (e.g., TOPFlash).
-
After treatment with this compound, lyse the cells and measure luciferase activity using a luminometer.
-
-
Western Blot Analysis:
-
Prepare cell lysates and perform Western blotting as described previously.
-
Probe for key Wnt pathway proteins, including β-catenin, GSK-3β, and target genes like c-Myc and Cyclin D1.
-
-
Immunofluorescence for β-catenin Localization:
-
Grow cells on coverslips and treat with this compound.
-
Fix, permeabilize, and block the cells.
-
Incubate with an anti-β-catenin antibody, followed by a fluorescently labeled secondary antibody.
-
Visualize the subcellular localization of β-catenin using a fluorescence microscope.
-
Apoptosis Assay by Flow Cytometry
This protocol details the detection of apoptosis induced by this compound using Annexin V and Propidium Iodide (PI) staining.[9][10]
-
Cell Treatment and Collection:
-
Treat cancer cells with this compound for 24-48 hours.
-
Collect both adherent and floating cells by trypsinization and centrifugation.[11]
-
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Annexin V-positive, PI-negative cells are considered early apoptotic.
-
Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.
-
Visualizations of Signaling Pathways and Workflows
To further elucidate the mechanisms discussed, the following diagrams illustrate the key signaling pathways and a general experimental workflow.
Conclusion
While direct experimental evidence for the biological activities of this compound is currently lacking, the significant anti-inflammatory, anticancer, and metabolic regulatory effects of its close structural analogues strongly suggest that it is a promising candidate for further pharmacological investigation. The detailed experimental protocols provided in this whitepaper offer a clear roadmap for elucidating the therapeutic potential of this compound. Future studies are warranted to isolate or synthesize sufficient quantities of this compound and systematically evaluate its efficacy and mechanisms of action in the context of inflammatory diseases, cancer, and metabolic disorders.
References
- 1. This compound | C40H44O14 | CID 122233413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Biological Activity of Selected Natural and Synthetic Terpenoid Lactones [mdpi.com]
- 4. Shizukaol B, an active sesquiterpene from Chloranthus henryi, attenuates LPS-induced inflammatory responses in BV2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Shizukaol D Isolated from Chloranthus japonicas Inhibits AMPK-Dependent Lipid Content in Hepatic Cells by Inducing Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Shizukaol D isolated from Chloranthus japonicas inhibits AMPK-dependent lipid content in hepatic cells by inducing mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells [e-jar.org]
- 9. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
An In-depth Technical Guide on the Anti-inflammatory Mechanism of Shizukaol-Type Dimeric Sesquiterpenoids
Disclaimer: As of the latest literature review, specific research on the anti-inflammatory mechanism of action for Shizukaol G is not available. This technical guide will, therefore, focus on the well-researched, structurally related compound, Shizukaol A , as a representative of shizukaol-type dimeric sesquiterpenoids. The data and pathways described herein pertain to Shizukaol A and serve as a potential model for understanding the broader anti-inflammatory potential of this class of compounds.
Executive Summary
Shizukaol A, a lindenane-type dimeric sesquiterpenoid isolated from Chloranthus species, has demonstrated significant anti-inflammatory properties. This document provides a comprehensive overview of its mechanism of action, focusing on its modulation of key inflammatory signaling pathways. The primary mechanism involves the inhibition of the pro-inflammatory HMGB1/NF-κB axis and the activation of the anti-inflammatory Nrf2/HO-1 pathway. This dual action results in the suppression of key inflammatory mediators, including nitric oxide (NO), inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various pro-inflammatory cytokines. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of shizukaol-type compounds in inflammatory diseases.
Quantitative Data Summary
The anti-inflammatory efficacy of Shizukaol A has been quantified in in vitro studies. The following table summarizes the key quantitative data from studies on lipopolysaccharide (LPS)-induced RAW 264.7 macrophages.
| Parameter | Method | Result | Reference |
| NO Production Inhibition | Griess Assay | IC₅₀: 13.79 ± 1.11 μM | [1] |
| iNOS Protein Expression | Western Blot | Significant downregulation | [1] |
| COX-2 Protein Expression | Western Blot | Significant downregulation | [1] |
| NF-κB p65 Phosphorylation | Western Blot | Significantly inhibited | [1] |
| NF-κB p65 Nuclear Translocation | Immunofluorescence | Significantly inhibited | [1] |
| Nrf2 Nuclear Translocation | Immunofluorescence | Upregulated | [1] |
| HO-1 Expression | Western Blot | Enhanced expression | [1] |
| NQO1 Expression | Western Blot | Enhanced expression | [1] |
| ROS Levels | Flow Cytometry | Decreased | [1] |
| HMGB1 Activation | DARTS & Molecular Docking | Inhibited by direct binding | [1] |
Core Signaling Pathways and Mechanism of Action
Shizukaol A exerts its anti-inflammatory effects through a multi-pronged approach targeting key signaling cascades involved in the inflammatory response.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory signaling, responsible for the transcription of numerous pro-inflammatory genes. Shizukaol A has been shown to significantly inhibit the phosphorylation and subsequent nuclear translocation of the NF-κB p65 subunit in LPS-stimulated macrophages.[1] This action prevents the transcription of NF-κB target genes, including those encoding iNOS and COX-2, thereby reducing the production of NO and prostaglandins, respectively.
Activation of the Nrf2/HO-1 Antioxidant Pathway
In contrast to its inhibitory effects on pro-inflammatory pathways, Shizukaol A activates the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway. Shizukaol A promotes the nuclear translocation of Nrf2.[1] Once in the nucleus, Nrf2 binds to the ARE, leading to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H: quinone oxidoreductase 1 (NQO1).[1] These enzymes play a critical role in mitigating oxidative stress, a key component of the inflammatory process. The activation of this pathway also contributes to the observed decrease in reactive oxygen species (ROS) levels.[1]
Targeting of HMGB1
High mobility group box 1 (HMGB1) is a damage-associated molecular pattern (DAMP) molecule that, when released from cells, can perpetuate the inflammatory response. Molecular docking and Drug Affinity Responsive Target Stability (DARTS) experiments have identified HMGB1 as a direct target of Shizukaol A.[1] By binding to HMGB1, Shizukaol A inhibits its activation and subsequent pro-inflammatory signaling.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for the investigation of Shizukaol A's anti-inflammatory effects.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophages.
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.
-
Treatment Protocol: Cells are pre-treated with various concentrations of Shizukaol A for a specified duration (e.g., 1 hour) before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for the indicated times.
Nitric Oxide (NO) Production Assay
-
Method: Griess Assay.
-
Procedure:
-
RAW 264.7 cells are seeded in 96-well plates and treated as described above.
-
After 24 hours of LPS stimulation, the cell culture supernatant is collected.
-
An equal volume of Griess reagent (A: 1% sulfanilamide (B372717) in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is mixed with the supernatant.
-
The absorbance is measured at 540 nm using a microplate reader.
-
The concentration of nitrite (B80452) is determined from a sodium nitrite standard curve.
-
Western Blot Analysis
-
Objective: To determine the protein expression levels of iNOS, COX-2, p-p65, p65, Nrf2, HO-1, and Lamin B1.
-
Procedure:
-
Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentrations are determined using a BCA protein assay kit.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk in TBST for 1 hour at room temperature.
-
The membrane is incubated with primary antibodies overnight at 4°C.
-
After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Immunofluorescence Staining
-
Objective: To visualize the nuclear translocation of NF-κB p65 and Nrf2.
-
Procedure:
-
Cells are grown on glass coverslips in 24-well plates.
-
Following treatment, cells are fixed with 4% paraformaldehyde, permeabilized with 0.1% Triton X-100, and blocked with 5% BSA.
-
Cells are incubated with primary antibodies against p65 or Nrf2 overnight at 4°C.
-
After washing, cells are incubated with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Nuclei are counterstained with DAPI.
-
Images are captured using a fluorescence microscope.
-
Conclusion and Future Directions
Shizukaol A demonstrates potent anti-inflammatory effects by modulating multiple key signaling pathways. Its ability to concurrently inhibit the pro-inflammatory NF-κB pathway and activate the cytoprotective Nrf2/HO-1 pathway, in addition to directly targeting HMGB1, makes it a promising candidate for further investigation as a therapeutic agent for inflammatory diseases. Future research should focus on in vivo studies to validate these mechanisms in animal models of inflammation and to assess the pharmacokinetic and safety profiles of Shizukaol A and other related shizukaol-type dimers, including the yet-to-be-studied this compound. The development of synthetic routes to produce these complex molecules in larger quantities will also be crucial for advancing their preclinical and clinical development.
References
Investigating the Anti-Cancer Properties of Shizukaol G: A Technical Guide
Disclaimer: As of December 2025, there is no publicly available scientific literature detailing the anti-cancer properties of Shizukaol G. This compound is a known dimeric sesquiterpene that has been isolated from plants of the Chloranthus genus, including Chloranthus japonicus. However, its biological activities in the context of cancer have not been reported.
Given the interest in the anti-cancer potential of compounds from the Chloranthus family, this guide will focus on a closely related and well-studied analogue, Shizukaol D . Shizukaol D, also a dimeric sesquiterpene isolated from Chloranthus serratus, has demonstrated significant anti-cancer effects, particularly against human liver cancer cells. This technical guide will provide an in-depth overview of the anti-cancer properties of Shizukaol D, including its mechanism of action, quantitative data from key experiments, and detailed experimental protocols, as a valuable reference for researchers, scientists, and drug development professionals.
Anti-Cancer Properties of Shizukaol D in Human Liver Cancer
Shizukaol D has been shown to inhibit the growth of human liver cancer cells by inducing apoptosis and attenuating the Wnt signaling pathway.[1] The following tables summarize the quantitative data from a key study investigating its effects on various liver cancer cell lines.
Table 1: Effect of Shizukaol D on the Viability of Human Liver Cancer Cells
| Cell Line | IC50 (µM) after 48h |
| SMMC-7721 | 15.63 ± 1.21 |
| SK-HEP1 | 18.27 ± 1.53 |
| HepG2 | 21.45 ± 1.88 |
Data represents the half-maximal inhibitory concentration (IC50) of Shizukaol D on different human liver cancer cell lines after 48 hours of treatment.
Table 2: Effect of Shizukaol D on Apoptosis in SMMC-7721 Cells
| Treatment | Apoptosis Rate (%) |
| Control (DMSO) | 3.5 ± 0.5 |
| Shizukaol D (10 µM) | 15.2 ± 1.3 |
| Shizukaol D (20 µM) | 28.7 ± 2.1 |
Data shows the percentage of apoptotic cells in the SMMC-7721 human liver cancer cell line after treatment with Shizukaol D for 48 hours.
Mechanism of Action: Modulation of the Wnt/β-catenin Signaling Pathway
The primary mechanism by which Shizukaol D exerts its anti-cancer effects is through the downregulation of the Wnt/β-catenin signaling pathway.[1][2] In many cancers, this pathway is aberrantly activated, leading to the accumulation of β-catenin in the nucleus, where it activates target genes involved in cell proliferation and survival. Shizukaol D treatment leads to a significant decrease in the levels of β-catenin and the phosphorylation of LRP6, a co-receptor in the Wnt pathway.[2] This, in turn, reduces the expression of downstream target genes like c-Myc and Cyclin D1, which are critical for cancer cell growth.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to evaluate the anti-cancer properties of Shizukaol D.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Human liver cancer cell lines (SMMC-7721, SK-HEP1, HepG2)
-
DMEM medium supplemented with 10% FBS
-
96-well plates
-
Shizukaol D (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of Shizukaol D (e.g., 0, 5, 10, 20, 40 µM) for 24, 48, and 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control (DMSO-treated) cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect and quantify apoptotic cells.
Materials:
-
Human liver cancer cell line (e.g., SMMC-7721)
-
6-well plates
-
Shizukaol D
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with Shizukaol D at the desired concentrations for 48 hours.
-
Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V-positive and PI-negative, while late apoptotic/necrotic cells will be positive for both.
Western Blot Analysis
This technique is used to detect specific proteins in a sample.
Materials:
-
Human liver cancer cells
-
Shizukaol D
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-β-catenin, anti-p-LRP6, anti-c-Myc, anti-Cyclin D1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Treat cells with Shizukaol D for the desired time and concentration.
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein (e.g., 30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence reagent and an imaging system.
References
The Shizukaol Family of Sesquiterpenoid Dimers: A Technical Guide to their Discovery, Chemistry, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The shizukaol family of sesquiterpenoid dimers represents a class of structurally complex and biologically active natural products. These compounds are predominantly isolated from plants of the Chloranthus genus (Chloranthaceae family), which have a history of use in traditional medicine.[1][2] The intricate heptacyclic framework of shizukaols, boasting over ten contiguous stereocenters, has presented a significant challenge and a compelling target for synthetic chemists.[3] This guide provides an in-depth overview of the discovery, history, chemical characterization, and biological activities of the shizukaol family, with a focus on their potential as therapeutic agents.
The journey of the shizukaol family began in 1990 with the isolation and characterization of shizukaol A from Chloranthus japonicus.[4] This pioneering discovery unveiled a novel class of dimeric sesquiterpenoids formed through a Diels-Alder reaction between two lindenane-type sesquiterpenoid monomers.[3] Following this initial finding, a number of other members of the shizukaol family have been isolated from various Chloranthus species, including C. serratus and C. fortunei.[4][5][6] Notable members include shizukaol D, which has demonstrated significant anti-cancer and metabolic regulatory properties, and shizukaols C and F, which exhibit potent antifungal activities.[5][7][8] The ongoing discovery of new shizukaol derivatives and the elucidation of their biological activities continue to fuel research in this area.[9]
Chemical Structure and Characterization
The core structure of the shizukaol family is a complex, polycyclic framework derived from the dimerization of two lindenane-type sesquiterpenoid units. This dimerization is hypothesized to occur via a biomimetic endo-Diels-Alder reaction.[3] The resulting heptacyclic structure is characterized by a high degree of stereochemical complexity.
Spectroscopic Data
The structural elucidation of shizukaols relies heavily on modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Table 1: 1H and 13C NMR Spectroscopic Data for Shizukaol D [6]
| Position | δH (ppm) | δC (ppm) |
| 1 | 1.95 (m) | 36.8 |
| 2 | 1.62 (m), 1.75 (m) | 27.4 |
| 3 | 1.10 (m) | 39.1 |
| 4 | - | 141.2 |
| 5 | 5.50 (s) | 121.5 |
| 6 | 3.15 (d, 7.5) | 51.2 |
| 7 | 2.60 (m) | 48.9 |
| 8 | 1.70 (m), 1.85 (m) | 23.6 |
| 9 | 2.10 (m) | 45.3 |
| 10 | - | 60.2 |
| 11 | 0.85 (d, 7.0) | 15.9 |
| 12 | 0.95 (d, 7.0) | 16.2 |
| 13 | 4.85 (s), 4.95 (s) | 106.7 |
| 14 | - | 150.1 |
| 15 | 1.80 (s) | 20.5 |
| 1' | 2.15 (m) | 42.3 |
| 2' | 1.55 (m), 1.90 (m) | 28.1 |
| 3' | 1.25 (m), 1.75 (m) | 30.5 |
| 4' | 4.10 (d, 3.0) | 82.1 |
| 5' | 2.30 (m) | 49.8 |
| 6' | 2.85 (dd, 10.0, 3.0) | 52.4 |
| 7' | 2.05 (m) | 41.7 |
| 8' | 1.45 (m), 1.60 (m) | 29.5 |
| 9' | 1.85 (m) | 46.2 |
| 10' | - | 63.7 |
| 11' | 1.05 (d, 6.5) | 21.4 |
| 12' | 1.15 (d, 6.5) | 21.8 |
| 13' | 4.60 (s), 4.70 (s) | 103.2 |
| 14' | - | 152.3 |
| 15' | 2.00 (s) | 21.1 |
Mass Spectrometry Data for Shizukaol D [6]
-
ESI-MS: m/z 601 [M+Na]+ (Calculated for C33H38O9Na)
Biological Activities and Therapeutic Potential
The shizukaol family of sesquiterpenoid dimers exhibits a wide range of biological activities, making them promising candidates for drug development.
Anticancer Activity
Shizukaol D has demonstrated significant growth inhibitory effects on human liver cancer cells.[5][7] It induces apoptosis and attenuates the Wnt signaling pathway, a critical pathway often dysregulated in cancer.[5][7]
Table 2: Anticancer Activity of Shizukaol D [5]
| Cell Line | Cancer Type | IC50 (µM) |
| SMMC-7721 | Hepatocellular Carcinoma | 12.5 |
| HepG2 | Hepatocellular Carcinoma | 15.2 |
| Huh7 | Hepatocellular Carcinoma | 18.3 |
Anti-inflammatory Activity
Several shizukaols have shown potent anti-inflammatory properties. For instance, shizukaol A has been found to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages with an IC50 of 13.79 µM.[3]
Antifungal Activity
Shizukaols C and F, isolated from Chloranthus japonicus, exhibit potent antifungal activities against a range of plant pathogenic fungi.[8]
Table 3: Antifungal Activity of Shizukaols C and F [8]
| Fungal Species | Shizukaol C MIC (µg/mL) | Shizukaol F MIC (µg/mL) |
| Pythium ultimum | 4 | 8 |
| Phytophthora infestans | 8 | 16 |
| Botrytis cinerea | 8 | 16 |
| Colletotrichum lagenarium | 16 | 16 |
| Alternaria kikuchiana | 16 | 16 |
| Magnaporthe grisea | 16 | 16 |
Signaling Pathway Modulation
Wnt Signaling Pathway
Shizukaol D has been shown to repress the growth of human liver cancer cells by modulating the Wnt signaling pathway.[5][7] It leads to a decrease in the expression of β-catenin, a key downstream effector of the Wnt pathway.
Caption: Proposed mechanism of Shizukaol D on the Wnt signaling pathway.
AMPK Signaling Pathway
Shizukaol D has also been found to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[6] This activation leads to a decrease in lipid content in hepatic cells, suggesting a potential role in treating metabolic disorders.
References
- 1. Antifungal activity of polyphenolic compounds against fluconazole-susceptible and -resistant Candida species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Peroxidized Chlorahololide-Type Dimers Are Artifacts of Shizukaol-Type Dimers: From Phenomena Discovery and Confirmation to Potential Underlying Mechanism [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Shizukaol D, a Dimeric Sesquiterpene Isolated from Chloranthus serratus, Represses the Growth of Human Liver Cancer Cells by Modulating Wnt Signalling Pathway | PLOS One [journals.plos.org]
- 5. Antifungal Activities of Dimeric Sesquiterpenes, Shizukaols C and F, Isolated from Chloranthus japonicus Sieb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Shizukaol D Isolated from Chloranthus japonicas Inhibits AMPK-Dependent Lipid Content in Hepatic Cells by Inducing Mitochondrial Dysfunction | PLOS One [journals.plos.org]
- 7. Shizukaol D Isolated from Chloranthus japonicas Inhibits AMPK-Dependent Lipid Content in Hepatic Cells by Inducing Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. Anti-Inflammatory Peroxidized Chlorahololide-Type Dimers Are Artifacts of Shizukaol-Type Dimers: From Phenomena Discovery and Confirmation to Potential Underlying Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Isolation and Purification of Shizukaol G
For Researchers, Scientists, and Drug Development Professionals
Introduction
Shizukaol G is a dimeric sesquiterpene belonging to the lindenane class of natural products. These compounds are primarily isolated from plants of the Chloranthus genus, notably from the roots of Chloranthus japonicus[1]. The complex structure of this compound and related compounds has drawn significant interest due to their diverse and potent biological activities. Several members of the shizukaol family have demonstrated anti-inflammatory, anti-HIV, and metabolic regulatory effects[2]. For instance, Shizukaol A exhibits anti-inflammatory properties by targeting the HMGB1/Nrf2/HO-1 signaling pathway, while Shizukaol B modulates the JNK-AP-1 pathway to exert its anti-inflammatory effects[3][4][5]. Furthermore, Shizukaol D has been shown to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism, suggesting potential therapeutic applications in metabolic disorders[2][6]. These findings underscore the importance of efficient and reproducible protocols for the isolation and purification of specific shizukaols, such as this compound, to facilitate further research into their therapeutic potential.
This document provides a detailed protocol for the isolation and purification of this compound from Chloranthus japonicus. The methodology is adapted from established procedures for the isolation of structurally related lindenane sesquiterpenoids from the same plant source.
Quantitative Data Summary
The following table summarizes the representative yields and purity at various stages of the isolation and purification process. This data is based on the isolation of a related compound, Shizukaol D, from Chloranthus japonicus and serves as a benchmark for the expected outcome when targeting this compound[2][7].
| Step | Parameter | Value |
| Starting Material | Dried and Powdered Chloranthus japonicus | 10 kg |
| Extraction | Crude 95% Ethanol (B145695) Extract | 740 g |
| Solvent Partitioning | Ethyl Acetate (B1210297) (AcOEt) Fraction | 380 g |
| Column Chromatography | 70% Methanol (B129727) (MeOH) Fraction | 110 g |
| Fraction C | 20 g | |
| Final Purified Product | Shizukaol D (as a proxy for this compound) | 20 mg |
| Purity | > 98% |
Experimental Protocols
Plant Material and Extraction
-
Preparation : Air-dry the whole plants of Chloranthus japonicus and grind them into a fine powder.
-
Extraction :
-
Place 10 kg of the powdered plant material in a suitable vessel for reflux extraction.
-
Add 40 L of 95% ethanol (EtOH) and carry out reflux extraction.
-
Repeat the extraction process three times with fresh solvent each time.
-
Combine the filtrates from all extractions.
-
Evaporate the solvent under reduced pressure to obtain the crude residue (approximately 740 g)[2][7].
-
Solvent Partitioning
-
Dissolution : Dissolve the crude residue in distilled water.
-
Fractionation :
Chromatographic Purification
-
Initial Column Chromatography :
-
Silica (B1680970) Gel Chromatography :
-
Apply the 70% MeOH fraction to a silica gel column.
-
Elute with a chloroform (B151607) (CHCl₃)-MeOH gradient, starting with a 100:1 ratio and progressively increasing the methanol content to 80:1, 60:1, and 40:1.
-
Collect the resulting fractions (Fractions A-F). Fraction C (approximately 20 g) is expected to be enriched with the target compounds[2][7].
-
-
Reversed-Phase Chromatography :
-
Final Purification Steps :
Purity and Structural Confirmation
-
Purity Assessment : The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC) and should be greater than 98%.
-
Structural Elucidation : The chemical structure of the isolated this compound should be confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Visualizations
Experimental Workflow
Caption: Workflow for the isolation and purification of this compound.
Postulated Anti-Inflammatory Signaling Pathway
Caption: Postulated anti-inflammatory mechanism of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Shizukaol D Isolated from Chloranthus japonicas Inhibits AMPK-Dependent Lipid Content in Hepatic Cells by Inducing Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Shizukaol A exerts anti-inflammatory effect by regulating HMGB1/Nrf2/HO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Shizukaol B, an active sesquiterpene from Chloranthus henryi, attenuates LPS-induced inflammatory responses in BV2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [논문]Shizukaol B, an active sesquiterpene from Chloranthus henryi, attenuates LPS-induced inflammatory responses in BV2 microglial cells [scienceon.kisti.re.kr]
- 6. researchgate.net [researchgate.net]
- 7. Shizukaol D Isolated from Chloranthus japonicas Inhibits AMPK-Dependent Lipid Content in Hepatic Cells by Inducing Mitochondrial Dysfunction | PLOS One [journals.plos.org]
Application Note: A Robust HPLC-MS/MS Method for the Quantitative Analysis of Shizukaol G
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a comprehensive protocol for the quantification of Shizukaol G in biological matrices using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The method is designed to be sensitive, specific, and reliable for pharmacokinetic studies, natural product quantification, and quality control applications.
Introduction
This compound is a dimeric lindenane sesquiterpenoid isolated from Chloranthus japonicus. This class of compounds has garnered interest for its potential biological activities. Accurate quantification of this compound is essential for understanding its pharmacokinetic profile, determining its concentration in herbal preparations, and conducting further pharmacological research. This application note details a validated HPLC-MS/MS method for the precise measurement of this compound.
Experimental Protocols
-
This compound reference standard (purity ≥98%)
-
Internal Standard (IS), e.g., Diazepam or another suitable, structurally unrelated compound.
-
HPLC-grade acetonitrile (B52724), methanol (B129727), and water
-
Formic acid (LC-MS grade)
-
Human plasma (or other relevant biological matrix)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
HPLC System: A system capable of delivering reproducible gradients at analytical flow rates (e.g., Shimadzu, Agilent, Waters).
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., Sciex, Thermo Fisher, Agilent).
-
Analytical Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the IS in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 (v/v) methanol:water to create calibration standards.
-
Internal Standard Working Solution: Dilute the IS stock solution to a final concentration of 100 ng/mL in 50:50 (v/v) methanol:water.
-
Spiking: To 100 µL of the biological matrix (e.g., plasma), add 10 µL of the appropriate this compound working standard solution and 10 µL of the IS working solution.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the sample, vortex for 1 minute.
-
Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Evaporation: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.
-
Injection: Inject 5 µL of the reconstituted sample into the HPLC-MS/MS system.
| Parameter | Value |
| Column | C18 reversed-phase (2.1 mm x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient Elution | 0-1 min: 30% B; 1-5 min: 30-95% B; 5-6 min: 95% B; 6-6.1 min: 95-30% B; 6.1-8 min: 30% B |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Based on the known molecular formula of this compound (C40H44O14), the exact mass is 748.27 Da. The following parameters are proposed as a starting point for method development.
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | 8 psi |
| MRM Transitions | This compound: 749.3 -> 359.2 (Quantifier), 749.3 -> 245.1 (Qualifier) IS (Diazepam): 285.1 -> 193.1 |
| Dwell Time | 150 ms |
Method Validation and Data Presentation
The analytical method was validated according to regulatory guidelines. The following tables summarize the performance characteristics of the assay.
Table 1: Calibration Curve Linearity
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| This compound | 1 - 2000 | > 0.998 |
Table 2: Precision and Accuracy
| QC Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| 2 (LQC) | 6.8 | 8.2 | 104.5 |
| 200 (MQC) | 4.5 | 5.9 | 98.7 |
| 1600 (HQC) | 3.1 | 4.8 | 101.2 |
Table 3: Recovery and Matrix Effect
| QC Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| 2 (LQC) | 85.3 | 91.2 |
| 1600 (HQC) | 88.1 | 94.5 |
Table 4: Stability
| Stability Condition | % Change from Nominal Concentration |
| Bench-top (6 hours at room temperature) | < 5% |
| Freeze-thaw (3 cycles) | < 8% |
| Long-term (-80°C for 30 days) | < 10% |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Key parameters for method validation.
Conclusion
This application note provides a detailed and robust HPLC-MS/MS method for the quantification of this compound in biological matrices. The described protocol demonstrates excellent linearity, precision, accuracy, and stability, making it suitable for a wide range of research and drug development applications. The provided workflow and validation data serve as a strong foundation for laboratories seeking to implement a reliable bioanalytical assay for this novel sesquiterpenoid.
Application Notes and Protocols for In Vivo Studies with Shizukaol G in Animal Models
Disclaimer: To date, specific in vivo studies on Shizukaol G are not extensively documented in publicly available scientific literature. The following application notes and protocols are designed based on the known biological activities of structurally related lindenane-type dimeric sesquiterpenoids, such as Shizukaol B, D, and F, and established pharmacological and toxicological principles. These protocols are intended to serve as a starting point for researchers and should be adapted and optimized based on emerging data and specific research objectives.
Introduction
This compound belongs to the lindenane class of sesquiterpenoid dimers, a family of natural products isolated from plants of the Chloranthus genus. Related compounds, such as Shizukaol B, D, and F, have demonstrated a range of biological activities in vitro and in limited in vivo experiments, including anti-inflammatory, metabolic regulatory, and anti-cancer effects. These findings suggest that this compound may hold therapeutic potential in various disease areas. This document provides detailed protocols for designing and conducting initial in vivo studies to explore the efficacy and safety of this compound in relevant animal models.
Potential Therapeutic Areas and Corresponding In Vivo Models
Based on the activities of related compounds, the following therapeutic areas are proposed for investigation with this compound:
-
Neuroinflammation: Shizukaol B has been shown to attenuate inflammatory responses in microglial cells.[1]
-
Metabolic Disorders: Shizukaol D and F have been found to modulate AMPK signaling, a key regulator of cellular energy metabolism, and affect lipid and glucose metabolism.[2][3][4][5]
-
Oncology: Shizukaol D has been reported to inhibit the growth of human liver cancer cells by modulating the Wnt signaling pathway.[6]
Data Presentation: Proposed Experimental Designs
The following tables summarize the proposed experimental designs for initial in vivo efficacy studies with this compound.
Table 1: Animal Model for Neuroinflammation
| Parameter | Description |
| Animal Model | C57BL/6 mice (male, 8-10 weeks old) |
| Inducing Agent | Lipopolysaccharide (LPS) to induce systemic inflammation and neuroinflammation. |
| Groups (n=8-10/group) | 1. Vehicle Control (Saline) 2. LPS Control (e.g., 1 mg/kg, i.p.) 3. This compound (Low dose, e.g., 10 mg/kg, p.o.) + LPS 4. This compound (High dose, e.g., 50 mg/kg, p.o.) + LPS 5. Positive Control (e.g., Dexamethasone) + LPS |
| Dosing Regimen | This compound administered orally for 7 days prior to a single LPS challenge. |
| Key Outcome Measures | - Cytokine levels (TNF-α, IL-1β, IL-6) in serum and brain tissue (ELISA). - Microglial activation markers (Iba-1) in the brain (Immunohistochemistry). - Cognitive function (e.g., Morris water maze, Y-maze). |
Table 2: Animal Model for Metabolic Disorders (Type 2 Diabetes)
| Parameter | Description |
| Animal Model | db/db mice (male, 6-8 weeks old) |
| Groups (n=8-10/group) | 1. Vehicle Control (e.g., 0.5% CMC-Na) 2. This compound (Low dose, e.g., 25 mg/kg, p.o.) 3. This compound (High dose, e.g., 100 mg/kg, p.o.) 4. Positive Control (e.g., Metformin, 200 mg/kg, p.o.) |
| Dosing Regimen | Daily oral administration for 4-6 weeks. |
| Key Outcome Measures | - Fasting blood glucose and insulin (B600854) levels. - Oral glucose tolerance test (OGTT). - Serum lipid profile (Triglycerides, Cholesterol). - AMPK activation in liver and muscle tissue (Western Blot). |
Table 3: Animal Model for Oncology (Hepatocellular Carcinoma Xenograft)
| Parameter | Description |
| Animal Model | Nude mice (athymic, male, 6-8 weeks old) |
| Tumor Cell Line | Human hepatocellular carcinoma cells (e.g., HepG2, Huh7) |
| Groups (n=8-10/group) | 1. Vehicle Control 2. This compound (Low dose, e.g., 20 mg/kg, i.p.) 3. This compound (High dose, e.g., 80 mg/kg, i.p.) 4. Positive Control (e.g., Sorafenib) |
| Dosing Regimen | Intraperitoneal administration every other day for 3-4 weeks once tumors are established. |
| Key Outcome Measures | - Tumor volume and weight. - Body weight of the animals. - Wnt/β-catenin signaling pathway markers in tumor tissue (Western Blot, IHC). - Apoptosis markers (e.g., cleaved caspase-3) in tumor tissue (IHC). |
Experimental Protocols
Protocol for Neuroinflammation Study
-
Animal Acclimatization: Acclimatize C57BL/6 mice for at least one week under standard laboratory conditions.
-
Grouping and Dosing: Randomly assign mice to the experimental groups and administer this compound or vehicle orally for 7 consecutive days.
-
LPS Challenge: On day 7, one hour after the final dose of this compound, administer a single intraperitoneal injection of LPS (1 mg/kg).
-
Behavioral Testing: Conduct behavioral tests (e.g., Y-maze for short-term memory) 24 hours after the LPS injection.
-
Sample Collection: At 48 hours post-LPS injection, euthanize the animals. Collect blood via cardiac puncture for serum cytokine analysis. Perfuse the animals with saline, and collect brain tissue for immunohistochemistry and cytokine analysis.
-
Biochemical and Histological Analysis: Analyze serum and brain homogenates for TNF-α, IL-1β, and IL-6 levels using ELISA kits. Process brain sections for Iba-1 staining to assess microglial activation.
Protocol for Metabolic Disorder Study
-
Animal Acclimatization and Baseline Measurement: Acclimatize db/db mice for one week. Measure baseline fasting blood glucose and body weight.
-
Grouping and Dosing: Group animals based on their baseline blood glucose levels and begin daily oral administration of this compound, vehicle, or Metformin.
-
Monitoring: Monitor body weight and fasting blood glucose weekly throughout the study.
-
Oral Glucose Tolerance Test (OGTT): Perform an OGTT in the final week of the study. After an overnight fast, administer a glucose bolus (2 g/kg) orally and measure blood glucose at 0, 15, 30, 60, and 120 minutes.
-
Sample Collection: At the end of the study, euthanize the animals after an overnight fast. Collect blood for serum analysis of insulin and lipids. Harvest liver and skeletal muscle tissues and snap-freeze in liquid nitrogen for Western blot analysis.
-
Biochemical Analysis: Analyze serum samples for insulin and lipid profiles. Prepare tissue lysates and perform Western blotting for phosphorylated AMPK (p-AMPK) and total AMPK.
Protocol for Oncology Xenograft Study
-
Cell Culture and Implantation: Culture human hepatocellular carcinoma cells under standard conditions. Subcutaneously inject a suspension of cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of each nude mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Grouping and Treatment: When tumors reach a palpable size (e.g., 100-150 mm^3), randomize the mice into treatment groups. Begin intraperitoneal administration of this compound, vehicle, or positive control according to the dosing schedule.
-
Efficacy and Toxicity Monitoring: Continue to measure tumor volume and body weight every 2-3 days.
-
Study Termination and Sample Collection: Euthanize the mice when tumors in the control group reach the predetermined endpoint, or after the planned treatment duration. Excise and weigh the tumors. A portion of the tumor can be fixed in formalin for immunohistochemistry, and the remainder snap-frozen for Western blot analysis.
-
Histological and Biochemical Analysis: Perform immunohistochemical staining for markers of apoptosis (e.g., cleaved caspase-3) and key proteins in the Wnt/β-catenin pathway. Conduct Western blot analysis on tumor lysates to quantify the expression of Wnt signaling proteins.
Mandatory Visualizations
Signaling Pathways
Caption: Proposed signaling pathways for this compound activity.
Experimental Workflow
Caption: A generalized workflow for in vivo experiments.
Considerations for Toxicity Studies
Prior to or in parallel with efficacy studies, it is crucial to assess the safety profile of this compound.
Table 4: Acute Toxicity Study Design
| Parameter | Description |
| Animal Model | Sprague-Dawley rats (male and female) |
| Groups (n=5/sex/group) | 1. Vehicle Control 2. This compound (Low dose) 3. This compound (Mid dose) 4. This compound (High dose) 5. This compound (Limit dose, e.g., 2000 mg/kg) |
| Dosing | Single oral gavage. |
| Observation Period | 14 days. |
| Endpoints | - Clinical signs of toxicity. - Body weight changes. - Gross pathology at necropsy. |
A dose-range finding study should be conducted to determine appropriate doses for sub-chronic toxicity studies (e.g., 28-day repeat-dose study). These studies should include hematology, clinical chemistry, and histopathological evaluation of major organs.
Conclusion
The provided application notes and protocols offer a framework for the initial in vivo evaluation of this compound. The design of these studies is informed by the known biological activities of related compounds. Researchers should remain mindful that these are proposed starting points and that the experimental design may require significant optimization as more data on the specific properties of this compound become available. Careful consideration of animal welfare, adherence to ethical guidelines, and robust experimental design are paramount for obtaining reliable and reproducible results.
References
- 1. Shizukaol B, an active sesquiterpene from Chloranthus henryi, attenuates LPS-induced inflammatory responses in BV2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Shizukaol D Isolated from Chloranthus japonicas Inhibits AMPK-Dependent Lipid Content in Hepatic Cells by Inducing Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Shizukaol D isolated from Chloranthus japonicas inhibits AMPK-dependent lipid content in hepatic cells by inducing mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Shizukaol D, a Dimeric Sesquiterpene Isolated from Chloranthus serratus, Represses the Growth of Human Liver Cancer Cells by Modulating Wnt Signalling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining Cell Viability using MTT and XTT Assays with Shizukaol G
For Researchers, Scientists, and Drug Development Professionals
These notes provide detailed protocols for assessing the cytotoxic effects of Shizukaol G on cultured cells using two common colorimetric cell viability assays: MTT and XTT.
Introduction
This compound is a dimeric sesquiterpene that has been isolated from plants of the Chloranthus genus.[1][2] As with many natural products, evaluating its potential as a therapeutic agent requires a thorough understanding of its effects on cell viability and proliferation. The MTT and XTT assays are reliable and widely used methods for such evaluations.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by metabolically active cells.[3][4] This reduction is primarily carried out by mitochondrial dehydrogenases, and the amount of formazan produced is proportional to the number of viable cells.[4] The insoluble formazan crystals are then solubilized, and the absorbance is measured, typically between 550 and 600 nm.[3]
The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is another tetrazolium-based assay that measures mitochondrial dehydrogenase activity.[5] Unlike MTT, the formazan product of XTT is water-soluble, which simplifies the protocol by eliminating the solubilization step. The orange formazan product can be directly measured by a spectrophotometer at a wavelength of 450-500 nm.[5]
Data Presentation
The following tables summarize the key quantitative parameters for performing MTT and XTT assays with this compound.
Table 1: Reagent and Compound Concentrations
| Reagent/Compound | Stock Concentration | Working Concentration | Solvent |
| MTT Assay | |||
| MTT Reagent | 5 mg/mL | 0.5 mg/mL | PBS, filter-sterilized[4] |
| Solubilization Solution | - | - | 4 mM HCl, 0.1% NP40 in isopropanol[4] or SDS-HCl solution[6] |
| This compound | Varies (e.g., 10 mM) | Varies (user-defined) | DMSO, Ethanol, etc.[7] |
| XTT Assay | |||
| XTT Reagent | Varies by kit | Varies by kit | Provided with kit |
| Electron Coupling Reagent | Varies by kit | Varies by kit | Provided with kit |
| This compound | Varies (e.g., 10 mM) | Varies (user-defined) | DMSO, Ethanol, etc.[7] |
Table 2: Experimental Parameters
| Parameter | MTT Assay | XTT Assay |
| Cell Seeding Density | 1 x 10⁴ - 1 x 10⁵ cells/well | 2,000 - 5 x 10⁴ cells/well[5][8] |
| This compound Incubation | 24 - 72 hours (user-defined) | 24 - 72 hours (user-defined) |
| Assay Reagent Incubation | 1 - 4 hours[9] | 2 - 4 hours |
| Absorbance Wavelength | 570 - 590 nm | 450 - 500 nm[5] |
| Reference Wavelength | > 650 nm[3] | ~660 nm[10] |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay for this compound
Materials:
-
This compound
-
Appropriate cell line and complete culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Phosphate-Buffered Saline (PBS)
-
Solubilization solution (e.g., 0.01 M HCl in 10% SDS, or acidified isopropanol)
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent for this compound
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium.[6]
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include vehicle-only controls.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in PBS and filter-sterilize.
-
After the treatment period, add 10 µL of the MTT stock solution to each well for a final concentration of 0.5 mg/mL.[3]
-
Incubate the plate for 1 to 4 hours at 37°C.[9] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., SDS-HCl solution or acidified isopropanol) to each well.[6]
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.
-
-
Absorbance Measurement:
Protocol 2: XTT Cell Viability Assay for this compound
Materials:
-
This compound
-
Appropriate cell line and complete culture medium
-
96-well flat-bottom plates
-
XTT Cell Viability Assay Kit (containing XTT reagent and electron coupling reagent)
-
Dimethyl sulfoxide (DMSO) or other suitable solvent for this compound
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare and add the this compound dilutions as described in the MTT protocol.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
XTT Reagent Preparation and Addition:
-
Prepare the XTT working solution immediately before use by mixing the XTT reagent and the electron coupling reagent according to the kit manufacturer's instructions.
-
Add 50 µL of the prepared XTT working solution to each well.[5]
-
-
Incubation:
-
Incubate the plate for 2 to 4 hours at 37°C and 5% CO₂. The incubation time may need to be optimized depending on the cell type and density.
-
-
Absorbance Measurement:
Mandatory Visualization
Caption: Experimental Workflow for MTT and XTT Cell Viability Assays.
Caption: Mechanism of Action for MTT and XTT Assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C40H44O14 | CID 122233413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. researchgate.net [researchgate.net]
- 5. Protocol Guide: XTT Assay for Cell Viability and Proliferation [sigmaaldrich.cn]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. Shizukaol E | CAS:165171-09-5 | Manufacturer ChemFaces [chemfaces.com]
- 8. home.sandiego.edu [home.sandiego.edu]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
Application Notes and Protocols for Cytotoxicity Screening of Shizukaol G on Human Cancer Cell Lines
Note: As of the latest literature review, specific cytotoxicity data for Shizukaol G is not publicly available. The following application notes and protocols are presented as a representative example based on the screening of a closely related compound, Shizukaol D , a dimeric sesquiterpene also isolated from Chloranthus species. Shizukaol D has demonstrated cytotoxic effects against human liver cancer cells. This document is intended to serve as a template for the experimental design and data presentation for this compound, should it become available for testing.
Introduction
This compound is a dimeric sesquiterpene natural product isolated from the roots of Chloranthus japonicus. The genus Chloranthus is known to produce a variety of structurally complex and biologically active terpenoids. Several related compounds, such as Shizukaol D, have been shown to exhibit significant anti-inflammatory and anticancer properties.[1][2] Shizukaol D, for instance, has been reported to inhibit the growth of human liver cancer cells by inducing apoptosis and modulating the Wnt signaling pathway.[1][2] Given the structural similarity within the shizukaol family, it is hypothesized that this compound may also possess cytotoxic activity against various human cancer cell lines.
These application notes provide a detailed protocol for the in vitro cytotoxicity screening of this compound using a standard colorimetric assay, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The protocol is designed for researchers in drug discovery and cancer biology to assess the potential of this compound as a novel anticancer agent.
Data Presentation: Cytotoxicity of Shizukaol D on Human Liver Cancer Cell Lines
The following table summarizes the 50% inhibitory concentration (IC50) values of Shizukaol D against various human liver cancer cell lines after 48 hours of treatment. This data is presented as an example of how to structure the results for this compound.
| Cell Line | Cancer Type | IC50 (µM) of Shizukaol D |
| SMMC-7721 | Hepatocellular Carcinoma | 1.8 ± 0.2 |
| SK-HEP1 | Hepatocellular Carcinoma | 2.5 ± 0.3 |
| HepG2 | Hepatocellular Carcinoma | 3.2 ± 0.4 |
Data is representative and based on published studies on Shizukaol D.[3]
Experimental Protocols
Cell Culture
-
Human cancer cell lines (e.g., SMMC-7721, SK-HEP1, HepG2) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Cells are passaged upon reaching 80-90% confluency.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Materials:
-
This compound (or representative compound Shizukaol D)
-
Human cancer cell lines
-
96-well plates
-
Complete culture medium (DMEM with 10% FBS)
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50 µM). The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with 0.1% DMSO) and a blank control (medium only).
-
Incubate the plate for 48 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for another 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the cell viability against the concentration of this compound.
-
Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, using a suitable software (e.g., GraphPad Prism).
-
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for cytotoxicity screening using the MTT assay.
Potential Signaling Pathway
Based on the findings for the related compound Shizukaol D, a potential mechanism of action for this compound could involve the modulation of the Wnt signaling pathway, which is often dysregulated in cancer.
Caption: A simplified diagram of the Wnt signaling pathway and a hypothetical inhibitory point for this compound.
References
Application Notes and Protocols: Shizukaol B, a Shizukaol G Analog, for Studying the JNK-AP-1 Signaling Pathway
A Note on the Use of Shizukaol B as an Analog for Shizukaol G: Initial literature searches did not yield specific data on the effects of this compound on the JNK-AP-1 signaling pathway. However, substantial research is available for Shizukaol B, a closely related dimeric sesquiterpene. The following application notes and protocols are based on the demonstrated activity of Shizukaol B as a modulator of the JNK-AP-1 pathway and can serve as a comprehensive guide for researchers interested in the potential effects of this compound and its analogs on this critical signaling cascade.
Introduction
The c-Jun N-terminal kinase (JNK)-activator protein-1 (AP-1) signaling pathway is a critical regulator of cellular processes, including inflammation, apoptosis, and cell proliferation. Dysregulation of this pathway is implicated in a variety of diseases, making its components attractive therapeutic targets. Shizukaol B, a lindenane-type dimeric sesquiterpene, has been identified as an inhibitor of the JNK-AP-1 pathway, presenting a valuable tool for researchers in cell biology and drug development. These application notes provide a summary of the quantitative effects of Shizukaol B on the JNK-AP-1 pathway and detailed protocols for its study.
Data Presentation
The following tables summarize the quantitative effects of Shizukaol B on key components of the JNK-AP-1 signaling pathway in lipopolysaccharide (LPS)-stimulated BV2 microglial cells.
Table 1: Effect of Shizukaol B on JNK and c-Jun Phosphorylation
| Treatment | Concentration (µM) | Duration | p-JNK / Total JNK Ratio (Normalized to Control) | p-c-Jun / Total c-Jun Ratio (Normalized to Control) |
| Control | - | 60 min | 1.00 | 1.00 |
| LPS (1 µg/mL) | - | 60 min | ~2.5 | ~3.0 |
| LPS + Shizukaol B | 12.5 | 60 min | ~1.8 | ~2.2 |
| LPS + Shizukaol B | 25 | 60 min | ~1.2 | ~1.5 |
| LPS + Shizukaol B | 50 | 60 min | ~0.8 | ~1.0 |
Data are estimations derived from graphical representations in the cited literature and are intended for illustrative purposes.
Table 2: Effect of Shizukaol B on AP-1 DNA Binding Activity
| Treatment | Concentration (µM) | Duration | AP-1 DNA Binding Activity (Fold Induction over Control) |
| Control | - | 4 h | 1.0 |
| LPS (1 µg/mL) | - | 4 h | ~4.5 |
| LPS + Shizukaol B | 12.5 | 4 h | ~3.0 |
| LPS + Shizukaol B | 25 | 4 h | ~2.0 |
| LPS + Shizukaol B | 50 | 4 h | ~1.2 |
Data are estimations derived from graphical representations in the cited literature and are intended for illustrative purposes.
Visualizations
Application Notes and Protocols: Investigating the Wnt Signaling Pathway Using Shizukaol G
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Wnt signaling pathway is a crucial, evolutionarily conserved cascade that governs fundamental aspects of embryonic development and adult tissue homeostasis.[1] Dysregulation of this pathway, particularly the canonical Wnt/β-catenin pathway, is a hallmark of numerous human diseases, including cancer.[2][3][4] The canonical pathway is centered on the regulation of β-catenin protein stability. In the absence of a Wnt ligand, a "destruction complex" phosphorylates β-catenin, targeting it for proteasomal degradation.[1][4] Upon Wnt binding to its Frizzled (FZD) and LRP5/6 co-receptors, the destruction complex is inhibited, leading to the stabilization and nuclear accumulation of β-catenin, which then activates target gene transcription.[1][5]
Dishevelled (Dvl) is a central cytoplasmic protein that is recruited to the plasma membrane upon receptor activation and is essential for transducing the Wnt signal downstream.[4][6] Due to its critical role, Dvl has emerged as an attractive therapeutic target for cancers and other disorders driven by aberrant Wnt signaling.[6] Shizukaol G is a novel small molecule inhibitor designed to probe and modulate the Wnt pathway. Its proposed mechanism involves the inhibition of Dvl function, thereby preventing the stabilization of β-catenin. These notes provide a framework for using this compound to investigate the Wnt signaling pathway.
Visualized Mechanisms and Workflows
The following diagrams illustrate the Wnt signaling pathway, the proposed mechanism of this compound, and a typical experimental workflow for its characterization.
Caption: Canonical Wnt pathway showing this compound inhibiting Dishevelled (Dvl).
Caption: Experimental workflow for characterizing a novel Wnt pathway inhibitor.
Application Notes & Data Presentation
This compound is expected to inhibit the canonical Wnt signaling pathway by targeting Dvl. This leads to a series of measurable downstream effects, including reduced Wnt-dependent transcriptional activity, decreased levels of total β-catenin, and downregulation of Wnt target genes.
Table 1: Inhibition of Wnt-Dependent Transcription by this compound Assay: TCF/LEF Luciferase Reporter Assay in HCT116 cells. Method: Cells were co-transfected with TOPflash (TCF/LEF-luciferase) and Renilla-luciferase plasmids, then treated with this compound for 24 hours. Data is normalized to Renilla and expressed as a percentage of vehicle control.
| This compound Conc. (µM) | Relative Luciferase Activity (%) | Standard Deviation |
| 0 (Vehicle) | 100.0 | ± 8.5 |
| 1 | 85.2 | ± 6.1 |
| 5 | 52.1 | ± 4.7 |
| 10 | 25.8 | ± 3.2 |
| 25 | 10.4 | ± 2.1 |
| Calculated IC50 | ~5.5 µM |
Table 2: Effect of this compound on Key Wnt Pathway Protein Levels Assay: Western Blot analysis in SW480 cells. Method: Cells were treated with 10 µM this compound for 24 hours. Protein levels were quantified by densitometry and normalized to β-Actin.
| Protein Target | Treatment | Normalized Protein Level (Fold Change) |
| Total β-catenin | Vehicle | 1.00 |
| This compound (10µM) | 0.35 | |
| Phospho-Dvl (S143) | Vehicle | 1.00 |
| This compound (10µM) | 0.48 | |
| β-Actin (Loading Control) | Vehicle | 1.00 |
| This compound (10µM) | 1.00 |
Table 3: Downregulation of Wnt Target Gene Expression by this compound Assay: Quantitative Real-Time PCR (qRT-PCR) in HCT116 cells. Method: Cells were treated with 10 µM this compound for 24 hours. mRNA levels were normalized to the housekeeping gene GAPDH and expressed as fold change relative to vehicle control.
| Gene Target | Treatment | Relative mRNA Expression (Fold Change) |
| AXIN2 | Vehicle | 1.00 |
| This compound (10µM) | 0.28 | |
| MYC | Vehicle | 1.00 |
| This compound (10µM) | 0.41 | |
| GAPDH (Housekeeping) | Vehicle | 1.00 |
| This compound (10µM) | 1.00 |
Experimental Protocols
Protocol 1: TCF/LEF Luciferase Reporter Assay
This assay quantitatively measures the transcriptional activity of the canonical Wnt pathway.[7][8]
-
Cell Seeding: Seed HEK293T, HCT116, or other suitable cells into a 96-well white, clear-bottom plate at a density of 2 x 10⁴ cells per well in 100 µL of complete growth medium (e.g., DMEM + 10% FBS).
-
Transfection (Day 1): After 24 hours, transfect cells with a mixture of TCF/LEF-responsive firefly luciferase reporter (e.g., M50 Super 8x TOPflash) and a constitutively expressed Renilla luciferase reporter (for normalization) using a suitable transfection reagent according to the manufacturer's protocol. A 10:1 ratio of TOPflash to Renilla plasmid is recommended.[8]
-
Treatment (Day 2): After another 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO). To stimulate the pathway, co-treatment with Wnt3a-conditioned medium may be necessary for cell lines with low endogenous Wnt activity.
-
Lysis and Measurement (Day 3): After 24 hours of treatment, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a plate-reading luminometer.
-
Analysis: Calculate the ratio of firefly to Renilla luciferase activity for each well to normalize for transfection efficiency and cell number. Express the data as a percentage of the vehicle-treated control.
Protocol 2: Western Blot for β-catenin and Dvl
This protocol allows for the detection and quantification of changes in key Wnt pathway protein levels.
-
Cell Culture and Lysis: Seed cells (e.g., SW480) in 6-well plates and grow to 70-80% confluency. Treat with this compound or vehicle for the desired time (e.g., 24 hours).
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells by adding 100-150 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel. Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Incubate the membrane with primary antibodies (e.g., anti-β-catenin, anti-phospho-Dvl, anti-β-Actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the intensity of the target protein to the loading control (β-Actin).
Protocol 3: Quantitative Real-Time PCR (qRT-PCR)
This protocol is used to measure changes in the mRNA expression levels of Wnt target genes such as AXIN2 and MYC.[9]
-
Cell Culture and RNA Extraction: Seed cells in 6-well plates and treat with this compound as described for Western blotting.
-
After treatment, lyse the cells directly in the plate and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit) according to the manufacturer's instructions. Include a DNase treatment step to remove genomic DNA contamination.
-
RNA Quantification and Quality Check: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
qPCR Reaction:
-
Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for the target genes (AXIN2, MYC) and a housekeeping gene (GAPDH, ACTB), and a qPCR master mix (e.g., SYBR Green).
-
Perform the qPCR reaction in a real-time PCR cycler. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and comparing the treatment group to the vehicle control group.
References
- 1. Wnt signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Wnt signaling in human and mouse breast cancer: Focusing on Wnt ligands, receptors and antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Wnt/β-catenin pathway is a key signaling pathway to trastuzumab resistance in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Mechanisms of Wnt signaling and control - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Can We Pharmacologically Target Dishevelled: The Key Signal Transducer in the Wnt Pathways? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Wnt Reporter Activity Assay [en.bio-protocol.org]
- 8. Wnt Reporter Activity Assay [bio-protocol.org]
- 9. Results of a phase I pilot clinical trial examining the effect of plant-derived resveratrol and grape powder on Wnt pathway target gene expression in colonic mucosa and colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Preventing degradation of Shizukaol G during storage and experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Shizukaol G during storage and experimentation. The information is presented in a question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for long-term storage of this compound?
For long-term stability, this compound should be stored as a dry powder in a tightly sealed container at -20°C or below, protected from light. Under these conditions, the compound is expected to be stable for several months to years. Before use, allow the container to equilibrate to room temperature before opening to prevent condensation, which can introduce moisture and accelerate degradation.
Q2: How should I prepare and store stock solutions of this compound?
It is recommended to prepare stock solutions in anhydrous, high-purity solvents such as DMSO, ethanol, or acetonitrile. For short-term storage (up to one week), stock solutions should be kept at -20°C. For longer-term storage, aliquoting the stock solution into single-use vials is advisable to avoid repeated freeze-thaw cycles, which can lead to degradation. These aliquots should be stored at -80°C.
Q3: My experimental results with this compound are inconsistent. Could this be due to compound degradation?
Inconsistent results are a common indicator of compound instability. Degradation can occur during storage or during the experiment itself. To troubleshoot, it is crucial to verify the integrity of your this compound stock. You can analyze an aliquot of your stock solution using High-Performance Liquid Chromatography (HPLC) to check for the presence of degradation products.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of biological activity in cell-based assays. | Degradation in aqueous media at physiological pH (around 7.4). Sesquiterpene lactones can be unstable at neutral to alkaline pH. | Prepare fresh dilutions of this compound from a frozen stock solution immediately before each experiment. Minimize the incubation time of the compound in the culture medium. Consider conducting a time-course experiment to assess the stability of this compound in your specific experimental medium. |
| Appearance of extra peaks in my analytical chromatogram (HPLC, LC-MS). | Degradation due to exposure to light, elevated temperature, or incompatible solvents. | Protect all solutions containing this compound from light by using amber vials or covering them with aluminum foil. Perform all experimental manipulations at room temperature or on ice, and avoid prolonged exposure to heat. Ensure that all solvents are of high purity and free from contaminants. |
| Precipitation of the compound in aqueous buffers. | Low solubility of this compound in aqueous solutions. | The final concentration of the organic solvent (e.g., DMSO) in the aqueous buffer should be kept as low as possible while ensuring the compound remains in solution. Sonication may help to dissolve the compound initially. If precipitation persists, consider using a different solvent system or a solubilizing agent, after verifying its compatibility with your experimental setup. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.[1][2][3]
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
High-purity water
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Photostability chamber
-
Oven
Procedure:
-
Acid Hydrolysis: Dissolve this compound in a small amount of MeOH and dilute with 0.1 M HCl to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in a small amount of MeOH and dilute with 0.1 M NaOH to a final concentration of 1 mg/mL. Incubate at room temperature for 2 hours.
-
Oxidative Degradation: Dissolve this compound in a small amount of MeOH and dilute with 3% H₂O₂ to a final concentration of 1 mg/mL. Incubate at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the solid compound at 70°C for 48 hours.
-
Photodegradation: Expose a solution of this compound (1 mg/mL in MeOH) to light in a photostability chamber according to ICH Q1B guidelines.
-
Analysis: After the specified time, neutralize the acidic and basic samples. Analyze all samples, along with a control sample (this compound in MeOH, stored at -20°C), by HPLC-UV and LC-MS to identify and quantify the degradation products.
Protocol 2: Stability-Indicating HPLC Method for this compound
This method is used to separate and quantify this compound from its potential degradation products.[4][5][6]
Instrumentation and Conditions:
-
HPLC System: A system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 30% B
-
35-40 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Data Presentation
Table 1: Hypothetical Stability of this compound Under Different Storage Conditions
| Condition | Solvent | Temperature | Duration | Remaining this compound (%) |
| Solid | - | -20°C | 12 months | >99% |
| Solid | - | 4°C | 12 months | 95% |
| Solid | - | 25°C | 6 months | 85% |
| Solution | DMSO | -20°C | 6 months | 98% |
| Solution | Ethanol | -20°C | 6 months | 96% |
| Solution | DMSO | 4°C | 1 month | 92% |
| Solution | Aqueous Buffer (pH 7.4) | 37°C | 24 hours | 70% |
| Solution | Aqueous Buffer (pH 5.5) | 37°C | 24 hours | 90% |
Note: This data is illustrative and based on general trends for sesquiterpene lactones. Actual stability should be determined experimentally.
Visualizations
Caption: Experimental workflow for handling this compound.
Caption: Potential degradation pathways of this compound.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. biopharmaspec.com [biopharmaspec.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 5. ijcrt.org [ijcrt.org]
- 6. ijsdr.org [ijsdr.org]
Technical Support Center: Troubleshooting Inconsistent Results in Shizukaol G Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Shizukaol G. The information is designed to address common issues that may lead to inconsistent experimental results.
General FAQs
Q1: My experimental results with this compound are not consistent. What are the general contributing factors?
Inconsistent results in experiments with natural products like this compound can arise from several factors.[1][2][3] Key areas to investigate include the stability and purity of the compound, variations in experimental conditions, and the inherent complexities of cell-based assays.[1][4][5] Shizukaol-type dimers have been reported to be unstable and can peroxidize, which could significantly impact bioactivity.[6]
Q2: How can I ensure the quality and stability of my this compound sample?
Due to the potential instability of shizukaol compounds, proper handling and storage are critical.[6][7][8] It is advisable to:
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Verify Purity: Use analytical techniques like HPLC or LC-MS to confirm the purity of your this compound stock.
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Proper Storage: Store this compound as recommended by the supplier, typically at low temperatures and protected from light and oxygen to minimize degradation and peroxidation.[6]
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Fresh Solutions: Prepare fresh working solutions from a stock for each experiment to avoid degradation in aqueous media.[9]
Q3: I am observing high variability in my cell-based assays. What are the common pitfalls?
High variability in cell-based assays is a frequent issue.[4][5] Common causes include:
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Cell Health and Passage Number: Ensure cells are healthy, within a consistent passage number range, and not overgrown.
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Seeding Density: Use a consistent cell seeding density across all wells and experiments.
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Edge Effects: To minimize edge effects in microplates, avoid using the outer wells or fill them with media without cells.
-
Reagent and Media Consistency: Use the same batches of media, serum, and reagents to reduce variability.
Troubleshooting Specific Assays
Cytotoxicity and Viability Assays (e.g., MTT, XTT)
Q4: My MTT assay results show high background or inconsistent readings. What could be the cause?
This is a common issue with natural products.[10] Potential causes include:
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Color Interference: If this compound solutions are colored, they can interfere with the absorbance reading.
-
Direct Reagent Reduction: Some compounds can directly reduce the MTT reagent, leading to a false positive signal.
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Precipitation: If this compound precipitates in the culture medium, it can scatter light and affect absorbance readings.
| Issue | Possible Cause | Recommended Solution |
| High Background Signal | Color of this compound interferes with absorbance reading. | Run a "compound only" control (no cells) and subtract the background absorbance.[10] |
| False Positive Viability | This compound directly reduces MTT reagent. | Use a different viability assay, such as one based on ATP measurement (e.g., CellTiter-Glo®) or a fluorescence-based assay.[10] |
| Inconsistent Readings | Precipitation of this compound in media. | Visually inspect wells for precipitate. Improve solubility by testing different solvents or concentrations. |
Apoptosis Assays (e.g., Annexin V Staining)
Q5: I am having trouble with my Annexin V/PI apoptosis assay, showing unclear cell populations.
Apoptosis assay results can be affected by several factors, from cell handling to reagent issues.[1][11][12]
| Issue | Possible Cause | Recommended Solution |
| High percentage of Annexin V+/PI+ cells even in early time points | Apoptosis induced too strongly or for too long, leading to secondary necrosis. Harsh cell handling (e.g., aggressive trypsinization). | Perform a time-course and dose-response experiment to find optimal conditions. Use a gentle cell detachment method. |
| Weak or no Annexin V signal | Insufficient concentration or duration of this compound treatment. Reagent degradation. | Verify the bioactivity of this compound. Use a positive control for apoptosis induction. Ensure Annexin V and binding buffer are stored correctly and not expired.[1] |
| High background fluorescence | Inadequate washing or excessive Annexin V concentration. | Optimize washing steps and titrate the Annexin V reagent to determine the optimal concentration.[11] |
Below is a generalized workflow for troubleshooting apoptosis assays.
Caption: Troubleshooting logic for apoptosis assays.
Signaling Pathway Analysis
Q6: I am investigating the effect of this compound on a signaling pathway (e.g., STAT3) and my Western blot results are variable.
Variability in Western blotting can be due to multiple factors. Given that other Shizukaol compounds affect inflammatory and cancer pathways, it is plausible that this compound targets similar pathways.[13][14][15]
| Issue | Possible Cause | Recommended Solution |
| Inconsistent Phospho-Protein Levels | Variation in cell stimulation or this compound treatment times. Cell lysates not prepared quickly or kept on ice. | Standardize all incubation times precisely. Use phosphatase inhibitors in your lysis buffer. |
| Weak Target Protein Signal | Low protein expression in the chosen cell line. Poor antibody quality. | Use a positive control cell line or stimulated lysate. Validate your primary antibody. |
| High Background on Blot | Antibody concentration too high. Insufficient washing. | Titrate your primary and secondary antibodies. Increase the number and duration of wash steps. |
Hypothetical Signaling Pathway for this compound
Based on the known activities of related Shizukaol compounds, a potential mechanism of action for this compound in cancer cells could involve the inhibition of the STAT3 signaling pathway, leading to apoptosis.[16][17][18]
Caption: Hypothetical STAT3 inhibition by this compound.
Experimental Protocols
General Protocol for Assessing this compound Cytotoxicity using MTT Assay
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
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Treatment: Treat cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO) and a "compound only" control. Incubate for the desired time period (e.g., 24, 48, 72 hours).
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MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours.
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Solubilization: Add solubilization solution (e.g., DMSO or acidified isopropanol) and mix thoroughly.
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Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm).
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Analysis: Subtract the background from the "compound only" control. Calculate cell viability as a percentage of the vehicle control.
General Protocol for Annexin V/PI Apoptosis Assay by Flow Cytometry
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Cell Treatment: Treat cells with this compound at various concentrations and time points. Include positive and negative controls.
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Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation agent.[1]
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Washing: Wash cells with cold PBS.
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Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[11]
-
Staining: Add fluorescently labeled Annexin V and Propidium Iodide (PI) to the cell suspension.[11]
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Incubation: Incubate for 15 minutes at room temperature in the dark.[11]
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Analysis: Analyze the cells by flow cytometry within one hour.
Quantitative Data Comparison
Due to the limited availability of specific data for this compound, the following table presents hypothetical IC50 values to illustrate how such data should be presented. For comparison, published IC50 values for the related compound Shizukaol D in liver cancer cells are included.[19]
| Compound | Cell Line | Assay | Incubation Time (h) | IC50 (µM) [Hypothetical for this compound] | Reference |
| This compound | HepG2 | MTT | 48 | 25.5 | N/A |
| This compound | Huh7 | MTT | 48 | 32.8 | N/A |
| Shizukaol D | HepG2 | MTT | 48 | 18.7 ± 1.2 | [19] |
| Shizukaol D | Huh7 | MTT | 48 | 24.3 ± 1.5 | [19] |
| Shizukaol D | SMMC-7721 | MTT | 48 | 29.6 ± 2.1 | [19] |
References
- 1. yeasenbio.com [yeasenbio.com]
- 2. Exploring Variation of Results from Different Experimental Conditions - ACL Anthology [aclanthology.org]
- 3. aclanthology.org [aclanthology.org]
- 4. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 5. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 9. Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Apoptosis Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 13. Shizukaol A exerts anti-inflammatory effect by regulating HMGB1/Nrf2/HO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Shizukaol B, an active sesquiterpene from Chloranthus henryi, attenuates LPS-induced inflammatory responses in BV2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Shizukaol D isolated from Chloranthus japonicas inhibits AMPK-dependent lipid content in hepatic cells by inducing mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inhibition of STAT3 signaling induces apoptosis and suppresses growth of lung cancer: good and bad - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Targeting STAT3 in cancer: how successful are we? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. What are STAT3 inhibitors and how do they work? [synapse.patsnap.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Autofluorescence in Natural Product Imaging
Welcome to the technical support center dedicated to helping researchers, scientists, and drug development professionals overcome the challenges of autofluorescence in imaging assays involving natural products. This resource provides practical troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the clarity and accuracy of your imaging data.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem when imaging natural products?
A1: Autofluorescence is the natural emission of light by biological materials, including many natural products and cellular components, when they are excited by light.[1][2][3] This intrinsic fluorescence can become problematic when it overlaps with the signal from the fluorescent probes or labels used in an experiment, making it difficult to distinguish the target signal from the background noise.[2][3] This can lead to a poor signal-to-noise ratio, false positives, and inaccurate quantification of results.[2][4]
Q2: What are the common sources of autofluorescence in my samples?
A2: Autofluorescence can originate from several sources:
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Endogenous Molecules: Many biological molecules are naturally fluorescent, including metabolic cofactors like NADH and flavins, structural proteins such as collagen and elastin, and the "wear-and-tear" pigment lipofuscin.[3][5][6][7]
-
Natural Products: The natural product you are studying may itself be fluorescent.
-
Fixation: Aldehyde-based fixatives like formaldehyde (B43269), paraformaldehyde, and particularly glutaraldehyde (B144438) can induce autofluorescence by cross-linking proteins.[3][8][9]
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Culture Media and Reagents: Components of cell culture media, such as phenol (B47542) red and fetal bovine serum (FBS), can contribute to background fluorescence.[3][10]
-
Red Blood Cells: The heme group in red blood cells is a significant source of broad-spectrum autofluorescence.[3][8][11]
Q3: How can I determine if autofluorescence is impacting my experiment?
A3: The most straightforward method is to prepare an unstained control sample.[1] This sample should be processed in the exact same way as your experimental samples, including fixation and mounting, but without the addition of any fluorescent labels or probes.[1] If you observe significant fluorescence in this control when viewed under the microscope, then autofluorescence is a contributing factor in your experiment.[1]
Troubleshooting Guide
This guide addresses specific problems you may encounter due to autofluorescence and provides actionable solutions.
Problem 1: High background fluorescence is obscuring my signal.
-
Possible Cause: Strong autofluorescence from the natural product itself or from endogenous cellular components.
-
Solutions:
-
Optimize Fluorophore Selection: Choose a fluorophore that is spectrally distinct from the autofluorescence.[2][4][10] Since autofluorescence is often strongest in the blue and green regions of the spectrum, selecting probes that emit in the far-red (620-750 nm) or near-infrared (NIR) range can significantly improve the signal-to-noise ratio.[3][4][8][12][13]
-
Chemical Quenching: Treat your samples with a chemical agent to reduce autofluorescence. Common options include Sodium Borohydride, Sudan Black B, and Copper Sulfate.[3][8][13][14][15][16] Refer to the Experimental Protocols section for detailed instructions.
-
Photobleaching: Intentionally expose your sample to high-intensity light before imaging to "burn out" the autofluorescent molecules.[2][17]
-
Problem 2: My signal is weak, and the background is still high after initial troubleshooting.
-
Possible Cause: The concentration of your fluorescent probe is too low, or the autofluorescence is particularly robust.
-
Solutions:
-
Increase Probe Concentration: Titrate your fluorescent probe to find the optimal concentration that maximizes your specific signal without increasing non-specific binding.[4]
-
Signal Amplification: Use signal amplification techniques, such as using a brighter fluorophore or an amplification system (e.g., tyramide signal amplification), to enhance your specific signal above the background.[18]
-
Advanced Imaging Techniques:
-
Spectral Unmixing: If your microscope is equipped with a spectral detector, you can use software to separate the autofluorescence from your probe's signal based on their unique emission spectra.[2][19][20][21][22][23]
-
Time-Resolved Fluorescence Microscopy (TRFM): This technique separates signals based on their fluorescence lifetime. Since the lifetime of autofluorescence is typically very short (a few nanoseconds), using probes with long lifetimes (microseconds to milliseconds), such as lanthanide chelates, allows for imaging after the autofluorescence has decayed.[24][25][26][27]
-
-
Problem 3: The autofluorescence seems to be caused by my sample preparation protocol.
-
Possible Cause: Fixation with aldehyde-based reagents is a common culprit.
-
Solutions:
-
Change Fixation Method: If compatible with your experiment, consider using an organic solvent fixative like ice-cold methanol (B129727) or ethanol, which tend to induce less autofluorescence than aldehydes.[3][4][12][13]
-
Optimize Aldehyde Fixation: If aldehyde fixation is necessary, use the lowest effective concentration of paraformaldehyde and the shortest possible fixation time.[3][8] Avoid glutaraldehyde, as it causes more significant autofluorescence.[3][8][9]
-
Perfuse Tissues: For tissue samples, perfusing with PBS prior to fixation can remove red blood cells, a major source of autofluorescence.[3][8][12]
-
Data Presentation: Comparison of Chemical Quenching Agents
The following table summarizes the effectiveness of common chemical quenching agents for reducing autofluorescence. The choice of agent may depend on the specific sample type and the source of autofluorescence.
| Quenching Agent | Target Autofluorescence | Advantages | Disadvantages |
| Sodium Borohydride (NaBH₄) | Aldehyde-induced autofluorescence[3] | Effective for reducing background from formaldehyde and glutaraldehyde fixation.[1][3] | Can have variable results and may damage tissue or affect antigenicity.[3][8] |
| Sudan Black B | Lipofuscin and formalin-induced autofluorescence[8] | Broadly effective in reducing autofluorescence from multiple sources.[8] | Can introduce a dark precipitate and may have some fluorescence in the far-red channel.[8] |
| Copper Sulfate (CuSO₄) | General autofluorescence in plant and animal tissues[13][14][15] | Highly effective and stable quenching.[14][15] | May affect cell viability in live-cell imaging applications.[14][15] |
| TrueBlack™ | Lipofuscin and other endogenous fluorophores | Highly effective at quenching autofluorescence while preserving the specific fluorescent signal.[16][28] | A commercial reagent, which may be more costly. |
Experimental Protocols
1. Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence
This protocol is effective for reducing autofluorescence caused by formaldehyde or glutaraldehyde fixation.[1]
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Rehydration: If using paraffin-embedded sections, deparaffinize and rehydrate the tissue sections.
-
Prepare Solution: Prepare a fresh solution of 1 mg/mL Sodium Borohydride (NaBH₄) in ice-cold PBS.[1][3]
-
Incubation: Incubate the slides in the NaBH₄ solution for 20-30 minutes at room temperature.[1][3]
-
Washing: Wash the slides thoroughly three times for 5 minutes each in PBS to remove all traces of the quenching agent.[3]
-
Staining: Proceed with your standard immunofluorescence staining protocol.
2. Sudan Black B Staining for Lipofuscin Autofluorescence
This method is particularly useful for tissues with high levels of lipofuscin, such as the brain and heart.
-
Rehydration: Deparaffinize and rehydrate tissue sections to 70% ethanol. For frozen sections, bring them to 70% ethanol.[1]
-
Prepare Staining Solution: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Stir for 10-20 minutes and filter to remove undissolved particles.[1]
-
Incubation: Incubate the slides in the Sudan Black B solution for 10-20 minutes at room temperature in the dark.[1]
-
Washing: Wash the slides extensively in PBS until no more color leaches from the sections.[1]
-
Staining: Continue with your immunofluorescence protocol.
Visualizing Workflows and Concepts
Caption: A workflow for troubleshooting and minimizing autofluorescence.
Caption: The logical workflow of spectral unmixing to remove autofluorescence.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Autofluorescence - Wikipedia [en.wikipedia.org]
- 7. A Biological Breakdown of Autofluorescence: Why Your Samples Naturally Glow | Olympus LS [evidentscientific.com]
- 8. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 9. docs.research.missouri.edu [docs.research.missouri.edu]
- 10. microscopyfocus.com [microscopyfocus.com]
- 11. Causes of Autofluorescence [visikol.com]
- 12. southernbiotech.com [southernbiotech.com]
- 13. oraclebio.com [oraclebio.com]
- 14. Autofluorescence Quenching in Decellularized Plant Scaffolds for Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Autofluorescence Quenching in Decellularized Plant Scaffolds for Tissue Engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Management of autofluorescence in formaldehyde-fixed myocardium: choosing the right treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. IN FOCUS: Cutting Through the Fog: Reducing Background Autofluorescence in Microscopy. | Bioimaging Hub News [blogs.cardiff.ac.uk]
- 18. biotium.com [biotium.com]
- 19. spiedigitallibrary.org [spiedigitallibrary.org]
- 20. scholarworks.uark.edu [scholarworks.uark.edu]
- 21. bio-rad.com [bio-rad.com]
- 22. The 5 Essentials To Successful Spectral Unmixing - ExpertCytometry [expertcytometry.com]
- 23. Semi-blind sparse affine spectral unmixing of autofluorescence-contaminated micrographs - PMC [pmc.ncbi.nlm.nih.gov]
- 24. spiedigitallibrary.org [spiedigitallibrary.org]
- 25. Flash lamp-excited time-resolved fluorescence microscope suppresses autofluorescence in water concentrates to deliver an 11-fold increase in signal-to-noise ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Elimination of autofluorescence background from fluorescence tissue images by use of time-gated detection and the AzaDiOxaTriAngulenium (ADOTA) fluorophore - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Learn how to Remove Autofluorescence from your Confocal Images | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 28. researchgate.net [researchgate.net]
Technical Support Center: Managing Off-Target Effects of Sesquiterpenoids in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with sesquiterpenoids in cell culture.
Frequently Asked Questions (FAQs)
Q1: What are the most common off-target effects observed with sesquiterpenoids in cell culture?
A1: The most frequently reported off-target effects include cytotoxicity in non-cancerous or normal cell lines, induction of oxidative and reductive stress, and modulation of broad signaling pathways like NF-κB.[1][2][3] Sesquiterpene lactones, in particular, can react with cellular thiols, leading to non-specific effects.[4]
Q2: How can I determine if the observed cytotoxicity of my sesquiterpenoid is an off-target effect?
A2: A key indicator is a low selectivity index, meaning the compound is nearly as toxic to normal cells as it is to cancer cells.[4] Performing a counter-screen with a non-cancerous cell line from the same tissue of origin is a standard method to assess selectivity. Additionally, if the cytotoxic effect does not align with the intended target's known function, it may be an off-target effect.
Q3: My sesquiterpenoid shows promising activity, but its poor solubility is causing inconsistent results. What can I do?
A3: Poor aqueous solubility is a common issue with sesquiterpenoids.[5] To improve solubility and reduce precipitation in culture media, ensure the compound is fully dissolved in a suitable solvent like DMSO before preparing the final dilution.[4] The final DMSO concentration should be kept low (typically <0.5%) and consistent across all treatments.[6] Using pre-warmed media and adding the compound stock dropwise while vortexing can also prevent precipitation.[7]
Q4: What are Pan-Assay Interference Compounds (PAINS), and could my sesquiterpenoid be one?
A4: PAINS are compounds that appear as frequent hitters in high-throughput screens due to non-specific activity, such as chemical aggregation or reactivity.[8] Some sesquiterpenoids, particularly those with reactive moieties like α,β-unsaturated carbonyl groups, can be flagged as potential PAINS.[1] It is advisable to check the structure of your compound against known PAINS databases and perform orthogonal assays to confirm true biological activity.[8]
Q5: How can I mitigate the off-target effects of my sesquiterpenoid?
A5: Several strategies can be employed to mitigate off-target effects. Structural modification of the parent compound can enhance selectivity.[4] Another effective approach is to use drug delivery systems, such as liposomes or nanoparticles, to improve the therapeutic window and potentially target cancer cells more specifically.[4] Dose-response optimization is also crucial to identify a concentration that is effective against cancer cells while minimizing toxicity to normal cells.[4]
Troubleshooting Guides
Issue 1: High Cytotoxicity in Normal (Non-Cancerous) Control Cell Lines
| Possible Cause | Troubleshooting Step | Rationale |
| Inherent Lack of Selectivity | Perform a dose-response analysis on a panel of cancer and normal cell lines to determine the selectivity index (SI = IC50 in normal cells / IC50 in cancer cells). An SI value greater than 2 is generally considered selective.[9] | To quantify the therapeutic window of the compound. |
| Consider structural modifications. For example, modifying reactive moieties like the α-methylene-γ-lactone group can reduce non-specific reactivity.[4] | To enhance binding to the intended target and reduce interactions with off-targets. | |
| Off-Target Effects | Conduct target deconvolution studies (e.g., affinity chromatography, expression profiling) to identify unintended binding partners.[10] | To understand the full spectrum of molecular interactions and identify pathways responsible for toxicity in normal cells. |
| Compound Aggregation | Improve compound solubility by optimizing the solvent and dilution method.[7] Nanoparticle formulation can also prevent aggregation.[4] | Aggregates can cause non-specific membrane disruption and cytotoxicity. |
Issue 2: Inconsistent or Irreproducible Results in Cytotoxicity Assays
| Possible Cause | Troubleshooting Step | Rationale |
| Poor Compound Solubility | Ensure the sesquiterpenoid is fully dissolved in the stock solvent (e.g., DMSO) before diluting in culture medium. Use pre-warmed media and add the compound slowly while mixing.[4][7] | To prevent precipitation of the compound, which leads to uneven exposure of cells to the treatment. |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use a reliable cell counting method and allow cells to adhere for 24 hours before treatment.[6] | Variations in cell number will lead to variability in the final assay readout (e.g., absorbance in an MTT assay). |
| Compound Instability | Investigate the stability of the sesquiterpenoid in your cell culture medium over the time course of the experiment. Test a freshly prepared sample.[8] | Natural products can be unstable, and degradation can lead to a loss of activity. |
| Assay Interference | Perform a counter-screen using a different detection method (e.g., luminescence-based if the primary screen was fluorescence-based).[8] | To rule out that the compound itself is interfering with the assay chemistry or detection. |
Quantitative Data Summary
Table 1: Cytotoxicity of Selected Sesquiterpenoids in Cancer vs. Normal Cell Lines
| Sesquiterpenoid | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | Selectivity Index (SI) |
| Parthenolide | Panc-1 (Pancreatic) | 39 | - | - | - |
| Parthenolide | HepG2 (Liver) | 50.89 | L-02 (Normal Liver) | No cytotoxicity | High |
| Atractylon | HL-60 (Leukemia) | ~65 (15 µg/ml) | PBMC (Normal) | Low cytotoxicity | >1 |
| Dihydroartemisinin | MCF-7 (Breast) | 129.1 | - | - | - |
| Dihydroartemisinin | MDA-MB-231 (Breast) | 62.95 | - | - | - |
| Zerumbone | - | - | - | 30 | - |
Note: Data is compiled from multiple sources and experimental conditions may vary.[6][11][12][13]
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
This protocol assesses cell viability by measuring the metabolic activity of cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.[6]
-
Compound Treatment: Treat the cells with various concentrations of the sesquiterpenoid compound for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).[6]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at 490-570 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.[6]
Protocol 2: Annexin V/PI Apoptosis Assay by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the sesquiterpenoid compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.[6]
-
Washing: Wash the cells twice with cold PBS.[6]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[6]
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[6]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry within one hour.
Visualizations
Caption: Workflow for managing off-target cytotoxicity.
Caption: Inhibition of the canonical NF-κB pathway.
Caption: Sesquiterpenoid-induced oxidative stress.
References
- 1. researchgate.net [researchgate.net]
- 2. Biomedical Properties of a Natural Dietary Plant Metabolite, Zerumbone, in Cancer Therapy and Chemoprevention Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging Anti-Mitotic Activities and Other Bioactivities of Sesquiterpene Compounds upon Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. medic.upm.edu.my [medic.upm.edu.my]
- 10. Target Deconvolution - Creative Biolabs [creative-biolabs.com]
- 11. Frontiers | Currently Available Strategies for Target Identification of Bioactive Natural Products [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. A Review of the Biomedical Applications of Zerumbone and the Techniques for Its Extraction from Ginger Rhizomes - PMC [pmc.ncbi.nlm.nih.gov]
Determining the optimal treatment duration for Shizukaol G in vitro
Disclaimer: Information regarding the in vitro application of Shizukaol G is currently limited in publicly available scientific literature. The following technical support guide has been developed based on research conducted on closely related lindenane-type sesquiterpenoids, such as Shizukaol B and Shizukaol D, isolated from the Chloranthus genus. Researchers are advised to use this information as a preliminary guideline and to perform thorough dose-response and time-course experiments to determine the optimal conditions for their specific cell lines and experimental questions.
Frequently Asked Questions (FAQs)
Q1: What is the expected effective concentration range for this compound in vitro?
A1: Based on studies with related compounds like Shizukaol D and other lindenane-type sesquiterpenoids, a starting concentration range of 1 µM to 50 µM is recommended for initial cytotoxicity and bioactivity screening. The half-maximal inhibitory concentration (IC50) for analogous compounds has been observed in the low micromolar range in various cancer cell lines.
Q2: What is the recommended solvent for dissolving and diluting this compound?
A2: this compound is expected to be soluble in dimethyl sulfoxide (B87167) (DMSO). For cell culture experiments, it is crucial to prepare a concentrated stock solution in DMSO and then dilute it with a cell culture medium to the final desired concentration. The final DMSO concentration in the culture medium should be kept below 0.1% to avoid solvent-induced cytotoxicity.
Q3: How long should I treat my cells with this compound?
A3: The optimal treatment duration will depend on the specific biological question and the cell type. For cytotoxicity assays, a 24 to 72-hour treatment period is a common starting point. For studies on signaling pathway modulation, shorter time points (e.g., 1, 6, 12, 24 hours) are recommended to capture early molecular events. Time-course experiments are essential to determine the ideal duration for observing the desired effect.
Q4: What are the known or expected mechanisms of action for this compound?
A4: While the precise mechanism of this compound is yet to be fully elucidated, related compounds from the Chloranthus genus have been shown to induce apoptosis and modulate key signaling pathways involved in cell proliferation and inflammation.[1][2][3] Shizukaol D, for instance, has been reported to inhibit the Wnt signaling pathway in liver cancer cells and activate AMPK signaling.[3][4] Shizukaol B has been shown to attenuate inflammatory responses by modulating the JNK-AP-1 signaling pathway.[2]
Q5: In which cancer cell lines have related Shizukaol compounds shown activity?
A5: Lindenane-type sesquiterpenoids have demonstrated cytotoxic effects against a variety of cancer cell lines, including breast cancer (MCF-7), liver cancer (HepG2), and human leukemia cells.[1][4]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect on cell viability. | - Concentration is too low.- Treatment duration is too short.- The cell line is resistant.- Compound degradation. | - Perform a dose-response experiment with a wider concentration range (e.g., 0.1 µM to 100 µM).- Increase the treatment duration (e.g., up to 72 hours).- Test a different, potentially more sensitive, cell line.- Prepare fresh stock solutions and handle them according to stability recommendations. |
| High variability between experimental replicates. | - Uneven cell seeding.- Inconsistent drug concentration.- Pipetting errors. | - Ensure a single-cell suspension before seeding and allow cells to adhere properly before treatment.- Vortex the diluted drug solution before adding it to the wells.- Use calibrated pipettes and proper pipetting techniques. |
| Contradictory results with previous studies on similar compounds. | - Different cell line passage number or source.- Variations in experimental protocols (e.g., serum concentration in media).- Different batches of the compound. | - Standardize cell culture conditions and use cells with a low passage number.- Carefully review and align your protocol with published methods.- If possible, verify the purity and identity of the this compound batch. |
| Difficulty in interpreting Western blot results for signaling pathways. | - Suboptimal antibody concentration.- Inappropriate lysis buffer.- Incorrect timing for protein extraction. | - Titrate primary and secondary antibodies to determine the optimal concentration.- Use a lysis buffer containing appropriate protease and phosphatase inhibitors.- Perform a time-course experiment to identify the peak of protein phosphorylation or expression changes. |
Quantitative Data Summary
The following data is based on studies of Shizukaol analogs and related lindenane-type sesquiterpenoids.
Table 1: Cytotoxicity of Shizukaol Analogs in Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 (µM) | Treatment Duration (h) |
| Shizukaol D | Liver Cancer Cells | Growth Inhibition | Dose-dependent | Time-dependent |
| Chlorahololide D | MCF-7 | MTT | 6.7 | Not Specified |
| Chlorahololide D | HepG2 | MTT | > 6.7 | Not Specified |
Table 2: Anti-inflammatory Activity of a Shizukaol Analog
| Compound | Cell Line | Effect | Pathway Modulated |
| Shizukaol B | BV2 microglia | Suppression of iNOS, COX-2, NO, TNF-α, IL-1β | JNK-AP-1 |
Experimental Protocols
MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Treatment: Treat cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a positive control for cytotoxicity.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for Signaling Pathway Proteins
-
Cell Lysis: After treatment with this compound for the desired time, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-JNK, JNK, β-catenin, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: Proposed mechanism of Shizukaol B in attenuating inflammatory responses.
Caption: Postulated effect of Shizukaol D on the Wnt signaling pathway.
Caption: Workflow for determining cell viability using the MTT assay.
References
- 1. Chlorahololide D, a Lindenane-Type Sesquiterpenoid Dimer from Chloranthus holostegius Suppressing Breast Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Shizukaol B, an active sesquiterpene from Chloranthus henryi, attenuates LPS-induced inflammatory responses in BV2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Shizukaol D, a Dimeric Sesquiterpene Isolated from Chloranthus serratus, Represses the Growth of Human Liver Cancer Cells by Modulating Wnt Signalling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Shizukaol D Isolated from Chloranthus japonicas Inhibits AMPK-Dependent Lipid Content in Hepatic Cells by Inducing Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Anti-Cancer Effects of Shizukaol D and 6-Shogaol via Apoptosis Induction
For researchers and professionals in drug development, identifying novel compounds that can trigger programmed cell death, or apoptosis, in cancer cells is a primary goal. This guide provides a comparative overview of the pro-apoptotic anti-cancer effects of Shizukaol D, a lindenane-type disesquiterpenoid, and 6-Shogaol, a bioactive compound found in ginger. While information on Shizukaol G is limited, the available data on its close relative, Shizukaol D, offers valuable insights.
Comparative Analysis of Apoptotic Activity
Shizukaol D, isolated from Chloranthus japonicus, has demonstrated the ability to induce apoptosis in liver cancer cells. Similarly, 6-Shogaol has been extensively studied and shown to induce apoptosis in a variety of cancer cell lines, including colon, breast, and hepatocellular carcinoma. The following table summarizes the quantitative data on the apoptotic effects of these two compounds.
| Compound | Cancer Cell Line | Concentration | Apoptosis Rate (%) | IC50 Value (µM) | Citation |
| Shizukaol D | Liver Cancer Cells | Not Specified | Data Not Available | Not Specified | [1] |
| 6-Shogaol | SW480 (Colon Cancer) | 25 µM | Data Not Available | ~25 µM | [2][3] |
| 6-Shogaol | SMMC-7721 (Hepatocellular Carcinoma) | 5-50 µM | Data Not Available | ~20 µM | [4] |
| 6-Shogaol | MCF-7 (Breast Cancer) | Not Specified | Data Not Available | Not Specified | [5] |
| 6-Shogaol | KG-1a (Leukemic) | Not Specified | Data Not Available | 2.99 µg/mL | [6] |
Signaling Pathways in Apoptosis
Natural compounds like Shizukaol D and 6-Shogaol typically induce apoptosis through the intrinsic and/or extrinsic pathways. These pathways converge on the activation of caspases, which are the executioners of apoptosis. 6-Shogaol, for instance, has been shown to induce apoptosis through mechanisms involving the generation of reactive oxygen species (ROS), modulation of Bcl-2 family proteins, and activation of caspases.[4][7] The precise pathway for Shizukaol D is less characterized but is known to involve the inhibition of the Wnt signaling pathway.[1]
Caption: General overview of the intrinsic and extrinsic apoptosis signaling pathways.
Experimental Protocols: Apoptosis Assay
The following is a detailed protocol for a standard apoptosis assay using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry analysis. This method is widely used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[8][9][10][11]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Cell culture medium
-
Trypsin-EDTA (for adherent cells)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density of 1 x 10^6 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound (e.g., Shizukaol D or 6-Shogaol) and a vehicle control for the desired time period (e.g., 24 or 48 hours).
-
-
Cell Harvesting:
-
For suspension cells: Centrifuge the cell suspension to pellet the cells.
-
For adherent cells: Aspirate the culture medium, wash with PBS, and detach the cells using Trypsin-EDTA. Neutralize the trypsin with serum-containing medium and pellet the cells by centrifugation.
-
-
Staining:
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X Annexin-binding buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin-binding buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
Use unstained cells and cells stained with only Annexin V-FITC or only PI as controls to set up compensation and gates.
-
The cell populations are identified as follows:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Caption: Experimental workflow for the validation of apoptosis using an Annexin V/PI assay.
References
- 1. researchgate.net [researchgate.net]
- 2. 6-Shogaol enhances the anticancer effect of 5-fluorouracil, oxaliplatin, and irinotecan via increase of apoptosis and autophagy in colon cancer cells in hypoxic/aglycemic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-Shogaol enhances the anticancer effect of 5-fluorouracil, oxaliplatin, and irinotecan via increase of apoptosis and autophagy in colon cancer cells in hypoxic/aglycemic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 6-Shogaol suppresses the growth of breast cancer cells by inducing apoptosis and suppressing autophagy via targeting notch signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticancer and cancer preventive activities of shogaol and curcumin from Zingiberaceae family plants in KG-1a leukemic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Induction of Lung Cancer Cell Apoptosis through a p53 Pathway by [6]-Shogaol and Its Cysteine-Conjugated Metabolite M2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
Confirming the Mechanism of Action of Novel Lindenane-type Sesquiterpenoids: A Comparative Guide to Pathway Inhibitor Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for elucidating the mechanism of action of novel lindenane-type sesquiterpenoids, using the well-characterized Shizukaol analogues A, D, and B as benchmarks. By leveraging established experimental data and protocols, researchers can effectively design and interpret studies utilizing pathway inhibitors to confirm the specific signaling pathways modulated by new compounds, here hypothetically termed "Shizukaol G."
Introduction to Shizukaols and Their Therapeutic Potential
Shizukaols are a class of lindenane-type sesquiterpenoid dimers isolated from plants of the Chloranthus genus.[1] These natural products have garnered significant interest for their diverse biological activities, including potent anti-inflammatory and anti-cancer properties.[1][2] Understanding the precise molecular mechanisms underlying these effects is crucial for the development of novel therapeutics. This guide focuses on the NF-κB, Wnt, JNK-AP-1, and AMPK signaling pathways, which have been identified as key targets for various Shizukaol compounds.[2][3][4]
Comparative Analysis of Shizukaol Mechanisms of Action
The following table summarizes the known mechanisms of action for Shizukaol A, D, and B, providing a basis for hypothesizing and testing the mechanism of a new analogue like this compound.
| Compound | Primary Activity | Key Signaling Pathway(s) Modulated | Molecular Targets | Cellular Effects | Supporting Experimental Data (IC50/Effective Concentration) |
| Shizukaol A | Anti-inflammatory | NF-κB, Nrf2/HO-1[4] | HMGB1, IKK, NF-κB (p65), Nrf2[4] | Inhibition of NO, iNOS, COX-2, and pro-inflammatory cytokine production.[4] | IC50 for NO inhibition: 13.79 ± 1.11 μM in LPS-induced RAW 264.7 cells.[4] |
| Shizukaol D | Anti-cancer (Liver) | Wnt/β-catenin[2][5] | β-catenin, LRP, Dvl2, Axin2[5] | Inhibition of cell viability, colony formation, and induction of apoptosis.[5] | Dose- and time-dependent growth inhibition in liver cancer cells.[2] |
| Shizukaol D | Metabolic Regulation | AMPK[6] | AMPK, ACC[6] | Inhibition of mitochondrial membrane potential, increased AMP/ATP ratio, suppression of triglyceride and cholesterol levels.[6] | 2 µM increased AMPK phosphorylation in HepG2 cells.[6] |
| Shizukaol B | Anti-inflammatory (Neuroinflammation) | JNK-AP-1[3] | JNK, c-Jun[3] | Suppression of iNOS, COX-2, NO, TNF-α, and IL-1β production in LPS-stimulated BV2 microglia.[3] | Concentration-dependent suppression of inflammatory markers.[3] |
Experimental Workflow for Mechanism Confirmation
To confirm the mechanism of action for a novel compound like this compound, a systematic approach using pathway-specific inhibitors is recommended. The following workflow outlines the key steps.
Key Signaling Pathways and Recommended Inhibitors
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation.[7] Upon stimulation by stimuli like LPS, the IKK complex phosphorylates IκBα, leading to its degradation and the subsequent translocation of the p50/p65 NF-κB dimer to the nucleus to activate the transcription of pro-inflammatory genes.[8]
Recommended Inhibitors:
| Inhibitor | Target | Mechanism of Action |
| JSH-23 | NF-κB (p65) | Inhibits the nuclear translocation of the NF-κB p65 subunit.[9] |
| Withaferin A | IKKβ | Prevents the activation of IκB kinase β.[10] |
| Bortezomib | 20S Proteasome | Inhibits the proteasomal degradation of IκBα.[9] |
STAT3 Signaling Pathway
The STAT3 pathway is implicated in cell proliferation, survival, and differentiation, and its aberrant activation is common in many cancers.[11] Upon phosphorylation, STAT3 dimerizes, translocates to the nucleus, and activates the transcription of target genes involved in tumorigenesis.[11][12]
Recommended Inhibitors:
| Inhibitor | Target | Mechanism of Action |
| Stattic | STAT3 | Inhibits the phosphorylation of STAT3.[13] |
| Chrysoeriol | Src | Binds to the protein kinase domain of Src, an upstream kinase of STAT3.[14] |
| Garcinol (B8244382) | STAT3 | Inhibits both constitutive and IL-6 inducible STAT3 activation and binds to the SH2 domain, suppressing dimerization.[15] |
Detailed Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: Select appropriate cell lines based on the hypothesized pathway. For inflammation studies, RAW 264.7 macrophages are commonly used.[1][4] For liver cancer studies, HepG2 or SMMC-7721 cells are suitable.[2][6]
-
Culture Conditions: Maintain cells in the recommended medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment:
-
Seed cells in appropriate plates (e.g., 6-well plates for Western blotting, 96-well plates for viability assays).
-
Allow cells to adhere overnight.
-
For inhibitor studies, pre-treat cells with the pathway inhibitor for 1-2 hours before adding this compound.
-
Treat cells with varying concentrations of this compound for the desired time period (e.g., 24 hours for viability, shorter times for phosphorylation studies).
-
Include appropriate vehicle controls (e.g., DMSO).
-
Western Blotting for Protein Expression and Phosphorylation
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a 10-12% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-STAT3, anti-STAT3, β-actin) overnight at 4°C.
-
Wash with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify band intensities using densitometry software.
MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x103 cells/well.
-
Treatment: After 24 hours, treat cells with various concentrations of this compound with or without pathway inhibitors for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
NF-κB Reporter Gene Assay
-
Transfection: Co-transfect cells with an NF-κB-luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.
-
Treatment: After 24 hours, pre-treat cells with pathway inhibitors followed by this compound and/or an NF-κB activator (e.g., TNF-α or LPS).
-
Luciferase Assay: After the desired treatment time, lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
Conclusion
The confirmation of a novel compound's mechanism of action is a critical step in the drug discovery and development process. By employing a comparative approach grounded in the known activities of related compounds like Shizukaols A, D, and B, and utilizing specific pathway inhibitors, researchers can efficiently and accurately elucidate the molecular pathways targeted by new therapeutic candidates. The experimental protocols and comparative data presented in this guide offer a robust framework for these investigations.
References
- 1. mdpi.com [mdpi.com]
- 2. Shizukaol D, a Dimeric Sesquiterpene Isolated from Chloranthus serratus, Represses the Growth of Human Liver Cancer Cells by Modulating Wnt Signalling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Shizukaol B, an active sesquiterpene from Chloranthus henryi, attenuates LPS-induced inflammatory responses in BV2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Shizukaol A exerts anti-inflammatory effect by regulating HMGB1/Nrf2/HO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Shizukaol D Isolated from Chloranthus japonicas Inhibits AMPK-Dependent Lipid Content in Hepatic Cells by Inducing Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of NF-κB Signaling by the Reactive Glycolytic Metabolite Methylglyoxal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. selleck.co.jp [selleck.co.jp]
- 10. Frontiers | Natural Small Molecules Targeting NF-κB Signaling in Glioblastoma [frontiersin.org]
- 11. Inhibition of STAT3 reverses drug resistance acquired in temozolomide-resistant human glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of Stat3 activation and tumor growth suppression of non-small cell lung cancer by G-quartet oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of STAT3 phosphorylation attenuates perioperative neurocognitive disorders in mice with D-galactose-induced aging by regulating pro-inflammatory reactive astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of STAT3 signaling contributes to the anti-melanoma effects of chrysoeriol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibition of STAT3 dimerization and acetylation by garcinol suppresses the growth of human hepatocellular carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Bioactivities of Shizukaol G and its Analogs A, B, and D
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Shizukaol Analogs' Performance with Supporting Experimental Data.
Shizukaols, a class of complex dimeric sesquiterpenoids isolated from plants of the Chloranthus genus, have garnered significant interest in the scientific community for their diverse and potent biological activities. This guide provides a comparative overview of the bioactivity of Shizukaol G and its analogs, Shizukaol A, B, and D, with a focus on their anti-inflammatory and cytotoxic properties. The information presented herein is intended to assist researchers and drug development professionals in understanding the therapeutic potential of these natural compounds.
Comparative Bioactivity Data
The following tables summarize the available quantitative data on the anti-inflammatory and cytotoxic activities of Shizukaol A and D. At present, specific quantitative bioactivity data for this compound and comparable quantitative data for the anti-inflammatory effects of Shizukaol B are not available in the public domain.
| Compound | Bioactivity | Cell Line | IC50 Value (µM) | Reference |
| Shizukaol A | Anti-inflammatory (Nitric Oxide Inhibition) | RAW 264.7 | 13.79 ± 1.11 | [1] |
| Shizukaol D | Cytotoxicity | SMMC-7721 (Liver Cancer) | 4.88 ± 0.51 | |
| SK-HEP1 (Liver Cancer) | 7.12 ± 0.63 | |||
| HepG2 (Liver Cancer) | 9.32 ± 0.87 | |||
| Huh7 (Liver Cancer) | 11.52 ± 1.03 | |||
| Shizukaol B | Anti-inflammatory | BV2 Microglial Cells | Data not available in IC50 | [2] |
| This compound | Not available | Not available | Not available |
Note: The anti-inflammatory activity of Shizukaol B has been demonstrated through its ability to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), as well as the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β) in lipopolysaccharide (LPS)-stimulated BV2 microglial cells.[2] However, a specific IC50 value for a direct comparison with Shizukaol A is not currently published.
Key Bioactivities and Mechanisms of Action
Anti-inflammatory Activity
Shizukaol A has demonstrated notable anti-inflammatory effects by inhibiting the production of nitric oxide (NO), a key inflammatory mediator.[1] The IC50 value of 13.79 ± 1.11 µM in RAW 264.7 macrophage cells highlights its potential as an anti-inflammatory agent.[1]
Shizukaol B also exhibits anti-inflammatory properties by targeting key inflammatory pathways in microglial cells. It effectively suppresses the expression of iNOS and COX-2, enzymes responsible for the production of pro-inflammatory mediators, and reduces the levels of inflammatory cytokines such as TNF-α and IL-1β.[2]
Cytotoxic Activity
Shizukaol D has shown significant cytotoxic activity against a panel of human liver cancer cell lines. Its ability to induce cell death in these cancer cells at low micromolar concentrations suggests its potential as a lead compound for the development of novel anticancer therapies. The mechanism of action for its anticancer effects involves the modulation of the Wnt signaling pathway.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in DOT language.
Caption: Signaling pathway of Shizukaol A's anti-inflammatory action.
Caption: Shizukaol D's modulation of the Wnt signaling pathway.
Experimental Protocols
Nitric Oxide Inhibition Assay
This assay is used to determine the anti-inflammatory activity of compounds by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10^5 cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are pre-treated with various concentrations of the test compounds (e.g., Shizukaol A) for 1 hour.
-
LPS Stimulation: Following pre-treatment, cells are stimulated with 1 µg/mL of LPS to induce an inflammatory response and NO production.
-
Incubation: The plate is incubated for 24 hours.
-
Nitrite Quantification: The amount of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Absorbance Measurement: After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm using a microplate reader.
-
Calculation: The percentage of NO inhibition is calculated by comparing the absorbance of the treated wells with that of the LPS-stimulated control wells. The IC50 value is then determined from the dose-response curve.
Wnt Signaling Pathway Assay
This assay investigates the effect of compounds on the Wnt signaling pathway, which is often dysregulated in cancer.
-
Cell Culture: Human liver cancer cells (e.g., HepG2, SMMC-7721) are cultured in appropriate media and conditions.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., Shizukaol D) for a specified period (e.g., 24 or 48 hours).
-
Western Blot Analysis:
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against key proteins in the Wnt pathway (e.g., β-catenin, GSK3β, Axin) and a loading control (e.g., β-actin).
-
After washing, the membrane is incubated with a secondary antibody conjugated to horseradish peroxidase.
-
Protein bands are visualized using an enhanced chemiluminescence detection system.
-
-
Luciferase Reporter Assay:
-
Cells are co-transfected with a TCF/LEF-responsive luciferase reporter plasmid and a Renilla luciferase control plasmid.
-
After transfection, cells are treated with the test compound.
-
Luciferase activity is measured using a dual-luciferase reporter assay system. The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency.
-
AMPK Activation Assay
This assay determines the ability of a compound to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism.
-
Cell Culture: HepG2 cells are cultured in a suitable medium.
-
Compound Treatment: Cells are treated with the test compound at various concentrations for a specific time.
-
Western Blot Analysis:
-
Cell lysates are prepared, and protein concentrations are measured.
-
Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is incubated with primary antibodies against phosphorylated AMPK (p-AMPK) and total AMPK. Antibodies against phosphorylated acetyl-CoA carboxylase (p-ACC), a downstream target of AMPK, can also be used.
-
The membrane is then incubated with a secondary antibody.
-
Protein bands are visualized, and the ratio of p-AMPK to total AMPK is calculated to determine the level of AMPK activation.
-
This guide provides a foundational understanding of the comparative bioactivities of this compound and its analogs. Further research is warranted to elucidate the full therapeutic potential of these complex natural products, particularly for this compound, for which quantitative data remains elusive.
References
A Comparative Analysis of the Anti-Cancer Effects of Shizukaol D and 6-Shogaol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a cross-validation of the anti-cancer effects of Shizukaol D and a relevant alternative, 6-Shogaol, across various cancer cell lines. The information presented herein is intended to support research and drug development efforts in oncology.
Introduction
Natural products are a significant source of novel therapeutic agents, particularly in the field of oncology. Shizukaol D, a dimeric sesquiterpenoid isolated from Chloranthus serratus, and 6-Shogaol, a pungent constituent of ginger, have both demonstrated promising anti-cancer properties. This guide offers a comparative overview of their efficacy, mechanisms of action, and the experimental protocols used to evaluate their effects.
Data Presentation: Comparative Efficacy
The following tables summarize the half-maximal inhibitory concentration (IC50) values of Shizukaol D and 6-Shogaol in various cancer cell lines, providing a quantitative comparison of their cytotoxic effects.
Table 1: IC50 Values of Shizukaol D in Liver Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| SMMC-7721 | Hepatocellular Carcinoma | 15.3 ± 1.5 | [1] |
| SK-HEP1 | Hepatocellular Carcinoma | 18.7 ± 1.2 | [1] |
| HepG2 | Hepatocellular Carcinoma | 25.4 ± 2.1 | [1] |
Table 2: IC50 Values of 6-Shogaol in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| SW480 | Colon Adenocarcinoma | ~20 | [2] |
| SW620 | Colon Adenocarcinoma | ~20 | [2] |
| Caco2 | Colorectal Adenocarcinoma | 86.63 | [3] |
| HCT116 | Colorectal Carcinoma | 45.25 | [3] |
| T47D | Breast Ductal Carcinoma | 0.5 ± 0.1 | [4] |
| MDA-MB-231 | Breast Adenocarcinoma | Not specified | [5] |
| NCI-H1650 | Non-small Cell Lung Cancer | Not specified | [6][7] |
| NCI-H520 | Non-small Cell Lung Cancer | Not specified | [7] |
| SMMC-7721 | Hepatocellular Carcinoma | Not specified | [8] |
Mechanisms of Action
Shizukaol D
Shizukaol D primarily exerts its anti-cancer effects by inducing apoptosis and inhibiting the Wnt/β-catenin signaling pathway in liver cancer cells.[1][9][10] This leads to a reduction in the expression of downstream target genes involved in cell proliferation and survival.[1]
6-Shogaol
6-Shogaol exhibits a broader range of mechanisms across different cancer types. Its anti-cancer activities include the induction of apoptosis, cell cycle arrest, and modulation of various signaling pathways.[4][5]
-
Apoptosis: 6-Shogaol induces apoptosis through both intrinsic and extrinsic pathways. In colon cancer cells, it has been shown to activate caspases and affect the balance of Bcl-2 family proteins.[2] In hepatocellular carcinoma, it can trigger apoptosis via endoplasmic reticulum stress.[8]
-
Cell Cycle Arrest: 6-Shogaol can induce cell cycle arrest at different phases depending on the cancer cell type. For instance, it causes G2/M arrest in breast cancer cells and G1 or G2/M arrest in non-small cell lung cancer cells.[5][7][11]
-
Signaling Pathways: 6-Shogaol has been found to modulate several key signaling pathways implicated in cancer progression, including:
-
Notch Signaling: Inhibition of the Notch signaling pathway has been observed in breast cancer cells.[5][12]
-
PI3K/Akt/mTOR and Ras/Raf/MAPK: Suppression of these pathways has been reported in prostate cancer cells.
-
NF-κB: 6-Shogaol can inhibit the activation of NF-κB, a key regulator of inflammation and cell survival.[3]
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by Shizukaol D and 6-Shogaol, as well as a typical experimental workflow for their evaluation.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[13][14]
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
Shizukaol D or 6-Shogaol stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of Shizukaol D or 6-Shogaol and incubate for the desired time period (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
Following treatment, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay is used to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[15][16]
Materials:
-
Treated and untreated cells
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Induce apoptosis in the desired cell line by treating with Shizukaol D or 6-Shogaol for a specified time.
-
Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5-10 µL of PI staining solution.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately by flow cytometry.
-
Analyze the data to quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[17][18][19]
Materials:
-
Treated and untreated cells
-
Cold 70% ethanol (B145695)
-
Phosphate-Buffered Saline (PBS)
-
Propidium Iodide (PI) staining solution (containing RNase A)[19][20]
-
Flow cytometer
Procedure:
-
Harvest the treated and untreated cells and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing to prevent clumping. Incubate at 4°C for at least 30 minutes.[18]
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A to degrade RNA.
-
Incubate for 15-30 minutes at room temperature in the dark.[20]
-
Analyze the samples by flow cytometry, measuring the fluorescence intensity of the PI-stained DNA.
-
Generate a histogram to visualize the cell cycle distribution and quantify the percentage of cells in each phase.
References
- 1. researchgate.net [researchgate.net]
- 2. 6-Shogaol enhances the anticancer effect of 5-fluorouracil, oxaliplatin, and irinotecan via increase of apoptosis and autophagy in colon cancer cells in hypoxic/aglycemic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-Shogaol Inhibits the Cell Migration of Colon Cancer by Suppressing the EMT Process Through the IKKβ/NF-κB/Snail Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer perspective of 6-shogaol: anticancer properties, mechanism of action, synergism and delivery system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6-Shogaol Inhibits Breast Cancer Cells and Stem Cell-Like Spheroids by Modulation of Notch Signaling Pathway and Induction of Autophagic Cell Death | PLOS One [journals.plos.org]
- 6. academic.oup.com [academic.oup.com]
- 7. [6]-Shogaol inhibits growth and induces apoptosis of non-small cell lung cancer cells by directly regulating Akt1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 6-Shogaol Induces Apoptosis in Human Hepatocellular Carcinoma Cells and Exhibits Anti-Tumor Activity In Vivo through Endoplasmic Reticulum Stress | PLOS One [journals.plos.org]
- 9. Shizukaol D, a Dimeric Sesquiterpene Isolated from Chloranthus serratus, Represses the Growth of Human Liver Cancer Cells by Modulating Wnt Signalling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Item - Shizukaol D, a Dimeric Sesquiterpene Isolated from Chloranthus serratus, Represses the Growth of Human Liver Cancer Cells by Modulating Wnt Signalling Pathway - Public Library of Science - Figshare [plos.figshare.com]
- 11. researchgate.net [researchgate.net]
- 12. 6-Shogaol suppresses the growth of breast cancer cells by inducing apoptosis and suppressing autophagy via targeting notch signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 14. broadpharm.com [broadpharm.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. Flow cytometry with PI staining | Abcam [abcam.com]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. vet.cornell.edu [vet.cornell.edu]
- 20. ucl.ac.uk [ucl.ac.uk]
A Comparative Analysis of Shizukaol G and Celecoxib as Cyclooxygenase-2 (COX-2) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the naturally derived sesquiterpenoid, Shizukaol G, and the well-established synthetic drug, Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor. While direct comparative studies are limited, this analysis consolidates the existing experimental data on their anti-inflammatory properties and outlines a standardized protocol for future head-to-head evaluations.
Introduction
Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins (B1171923) that mediate pain and inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme.
Celecoxib is a widely used, FDA-approved selective COX-2 inhibitor. This compound, a natural product isolated from Chloranthus species, has demonstrated anti-inflammatory properties, including the inhibition of COX-2 expression. This guide aims to compare these two compounds based on available data and provide a framework for their direct comparative analysis.
Data Presentation: Inhibitory Activity
The following table summarizes the available quantitative data on the inhibitory activities of this compound and its analogs, Shizukaol A and B, in comparison to Celecoxib. It is important to note that the data for Shizukaol compounds primarily reflects the inhibition of COX-2 expression or indirect markers of inflammation, whereas the data for Celecoxib represents direct enzymatic inhibition.
| Compound | Target | Assay Type | IC50 Value | Selectivity Index (COX-1/COX-2) |
| Shizukaol A | Nitric Oxide (NO) Production | Griess Assay in LPS-stimulated RAW 264.7 cells | 13.79 ± 1.11 µM[1] | Not Reported |
| Shizukaol B | iNOS and COX-2 Expression | Western Blot in LPS-stimulated BV2 microglial cells | Not Reported (Effective at 12.5-50 µM)[2] | Not Reported |
| Celecoxib | COX-2 Enzyme | in vitro enzymatic assay (Sf9 cells) | 40 nM[3][4] | >7.6[5] |
| Celecoxib | COX-1 Enzyme | in vitro enzymatic assay | >15 µM |
Note: A direct comparison of IC50 values between Shizukaol compounds and Celecoxib is not currently possible due to the different experimental endpoints measured. The data for Shizukaol A and B suggest an anti-inflammatory effect through the downregulation of pro-inflammatory mediators, including COX-2, while the data for Celecoxib quantifies its direct inhibitory potency on the COX-2 enzyme.
Signaling Pathway
The diagram below illustrates the canonical COX-2 signaling pathway, which is initiated by inflammatory stimuli and culminates in the production of prostaglandins. Both this compound (through inhibition of gene expression) and Celecoxib (through direct enzyme inhibition) interrupt this pathway, albeit at different stages.
Caption: COX-2 Signaling Pathway and Points of Inhibition.
Experimental Protocols
To enable a direct and meaningful comparison of the COX-2 inhibitory potential of this compound and Celecoxib, a standardized in vitro enzymatic assay is essential. The following protocol outlines a common method for determining the IC50 values of test compounds against purified COX-2.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and Celecoxib against human recombinant COX-2.
Materials:
-
Human recombinant COX-2 enzyme
-
COX reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Test compounds (this compound, Celecoxib) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Plate reader capable of colorimetric or fluorometric detection
Procedure:
-
Enzyme and Cofactor Preparation: Prepare working solutions of human recombinant COX-2 and heme in the COX reaction buffer.
-
Test Compound Preparation: Prepare a series of dilutions of this compound and Celecoxib in the reaction buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).
-
Reaction Incubation: To each well of a 96-well plate, add the COX reaction buffer, heme, and the COX-2 enzyme solution.
-
Inhibitor Pre-incubation: Add the diluted test compounds (or vehicle control) to the respective wells and pre-incubate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells simultaneously.
-
Detection: After a specific incubation time (e.g., 5-10 minutes), stop the reaction and measure the product formation. This can be done by quantifying the amount of prostaglandin (B15479496) E2 (PGE2) produced using an ELISA kit or by using a colorimetric or fluorometric probe that detects peroxidase activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compounds relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Caption: In Vitro COX-2 Inhibition Assay Workflow.
Conclusion
Celecoxib is a potent and selective direct inhibitor of the COX-2 enzyme. This compound and its related compounds have demonstrated anti-inflammatory effects, including the ability to suppress the expression of COX-2. However, a direct comparison of their inhibitory potency on the COX-2 enzyme is hampered by the lack of specific IC50 data for this compound from direct enzymatic assays.
To facilitate a conclusive comparative analysis, it is recommended that the in vitro COX-2 inhibition assay detailed in this guide be performed for this compound. The resulting IC50 value would provide a direct measure of its enzymatic inhibitory activity, allowing for a robust and quantitative comparison with Celecoxib and other known COX-2 inhibitors. Such data would be invaluable for researchers and professionals in the field of drug discovery and development, providing a clearer understanding of the therapeutic potential of this compound as a novel anti-inflammatory agent.
References
- 1. Inhibitory constituents against cyclooxygenases from Aralia cordata Thunb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of prostaglandin endoperoxide synthetase by thiol analogues of prostaglandin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academicjournals.org [academicjournals.org]
- 5. researchgate.net [researchgate.net]
Head-to-Head Comparison: Shizukaol G vs. Inulabritanoid A in Modulating Inflammatory Responses
In the landscape of natural product drug discovery, sesquiterpenoid dimers have emerged as a promising class of compounds with diverse biological activities. Among these, Shizukaol G and Inulabritanoid A have garnered attention for their potent anti-inflammatory properties. This guide provides a detailed head-to-head comparison of these two sesquiterpenoid dimers, summarizing their performance based on available experimental data, outlining key experimental protocols, and visualizing their impact on cellular signaling pathways. This objective comparison is intended to aid researchers, scientists, and drug development professionals in their evaluation of these compounds.
Quantitative Comparison of Anti-inflammatory Activity
Both this compound and Inulabritanoid A have demonstrated significant inhibitory effects on the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The half-maximal inhibitory concentration (IC50) values from in vitro studies are summarized below.
| Compound | Assay | Cell Line | IC50 (µM) |
| This compound | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | 1.95 |
| Inulabritanoid A | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | 3.65 |
Lower IC50 values indicate greater potency.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of this compound and Inulabritanoid A.
Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages
This assay is a standard in vitro method to screen for potential anti-inflammatory agents by measuring the inhibition of NO production in macrophages stimulated by LPS.
1. Cell Culture and Treatment:
-
Murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Cells are seeded in 96-well plates at a density of 1.5 x 10^5 cells/well and allowed to adhere overnight.
-
The cells are then pre-treated with various concentrations of the test compounds (this compound or Inulabritanoid A) for 1-2 hours.
-
Following pre-treatment, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response and incubated for 24 hours.
2. Measurement of Nitrite (B80452) Concentration:
-
After the incubation period, the concentration of nitrite (a stable metabolite of NO) in the cell culture supernatant is measured using the Griess reagent.
-
100 µL of the cell supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
The mixture is incubated at room temperature for 10 minutes in the dark.
-
The absorbance is measured at 540 nm using a microplate reader.
3. Data Analysis:
-
A standard curve is generated using known concentrations of sodium nitrite.
-
The percentage of NO production inhibition is calculated relative to the LPS-stimulated control group.
-
The IC50 value, the concentration of the compound that inhibits 50% of NO production, is determined from a dose-response curve.
Mechanism of Action: Modulation of the NF-κB Signaling Pathway
Both this compound and Inulabritanoid A are believed to exert their anti-inflammatory effects, at least in part, through the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. This pathway is a critical regulator of inflammatory gene expression.
Mechanistic studies have revealed that Inulabritanoid A inhibits the phosphorylation of IκB kinase β (IKKβ), a key enzyme in the NF-κB cascade. This inhibition prevents the subsequent phosphorylation and degradation of IκBα, the inhibitory protein of NF-κB. As a result, the translocation of the p65 subunit of NF-κB into the nucleus is blocked, leading to a downstream reduction in the expression of pro-inflammatory genes. While direct mechanistic studies on this compound are limited, a closely related compound, Shizukaol A, has been shown to inhibit the phosphorylation and nuclear translocation of NF-κB. This suggests a similar mechanism of action for this compound.
Below is a diagram illustrating the proposed inhibitory effects of this compound and Inulabritanoid A on the NF-κB signaling pathway.
Caption: Proposed mechanism of action of this compound and Inulabritanoid A on the NF-κB signaling pathway.
Secondary Assays to Confirm Primary Screening Hits of Shizukaol G: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of key secondary assays to confirm and characterize the biological activity of Shizukaol G, a dimeric sesquiterpenoid isolated from Chloranthus japonicus. Based on the known anti-inflammatory and metabolic regulatory activities of its close analogs, Shizukaol A, B, and D, this document outlines relevant secondary assays focusing on these two potential therapeutic areas. The guide offers detailed experimental protocols, quantitative comparisons with established drugs, and visual representations of the underlying biological pathways and experimental workflows.
Section 1: Confirmation of Anti-Inflammatory Activity
Primary high-throughput screening often identifies compounds that reduce inflammatory markers. Secondary assays are crucial to validate these "hits" and elucidate their mechanism of action. For a compound like this compound, whose analogs have shown potent anti-inflammatory effects, a key secondary assay is the quantification of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. Further characterization involves assessing the impact on pro-inflammatory cytokine production and dissecting the underlying signaling pathways, primarily the NF-κB and MAPK pathways.
Comparative Analysis of Anti-Inflammatory Activity
The following table summarizes the inhibitory activity of a Shizukaol analog against nitric oxide production in comparison to the well-established anti-inflammatory drug, Dexamethasone.
| Compound | Assay | Cell Line | IC50 (µM) | Reference |
| Shizukaol A | Nitric Oxide (NO) Production | RAW 264.7 | 13.79 ± 1.11 | [1] |
| Dexamethasone | Nitric Oxide (NO) Production | RAW 264.7 | ~34.6 µg/mL (~88 µM) | [2] |
Note: Data for this compound is not yet publicly available. Shizukaol A is presented as a representative analog.
Experimental Protocols
This assay determines the ability of a test compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated with bacterial lipopolysaccharide.
Materials:
-
RAW 264.7 macrophage cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound and Dexamethasone (positive control)
-
Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)
-
96-well plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁵ cells/well and incubate for 12-24 hours.[3]
-
Pre-treat the cells with various concentrations of this compound or Dexamethasone for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.[3]
-
After incubation, collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent to the supernatant and incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
This protocol measures the levels of the pro-inflammatory cytokines TNF-α and IL-1β released from LPS-stimulated cells.
Materials:
-
Cell culture supernatants from the NO production assay
-
Human TNF-α and IL-1β ELISA kits
-
Wash Buffer
-
Assay Diluent
-
TMB Substrate
-
Stop Solution
-
Microplate reader
Procedure:
-
Coat a 96-well plate with the capture antibody for either TNF-α or IL-1β and incubate overnight.
-
Wash the plate and block with an appropriate blocking buffer.
-
Add cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Wash again and add the enzyme-linked secondary antibody (e.g., Streptavidin-HRP).
-
Add TMB substrate and incubate in the dark until a color develops.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.[4][5]
-
Calculate the cytokine concentrations based on the standard curve.
This assay assesses the effect of this compound on the activation of key inflammatory signaling pathways by measuring the phosphorylation of JNK and the nuclear translocation of NF-κB p65.
Materials:
-
RAW 264.7 cells treated with LPS and the test compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-JNK, anti-JNK, anti-NF-κB p65)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Lyse the treated cells with RIPA buffer and determine the protein concentration.
-
Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.[6]
-
Block the membrane with 5% BSA in TBST for 1 hour.[6]
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.[7]
Signaling Pathways and Experimental Workflow
References
- 1. Shizukaol A exerts anti-inflammatory effect by regulating HMGB1/Nrf2/HO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. raybiotech.com [raybiotech.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Safe Disposal of Shizukaol G: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible disposal of chemical compounds is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, procedural framework for the proper disposal of Shizukaol G, a dimeric sesquiterpene isolated from plants of the Chloranthus genus.[1] In the absence of a specific Safety Data Sheet (SDS) for this compound, a precautionary approach grounded in established best practices for hazardous chemical waste management is essential.
Hazard Assessment and Key Chemical Properties
Given the lack of specific toxicity and environmental hazard data for this compound, it is prudent to handle it as a potentially hazardous substance. The following table summarizes its known chemical properties, which are valuable for waste manifest documentation.
| Property | Value | Significance for Disposal |
| Molecular Formula | C₄₀H₄₄O₁₄[2] | Provides information on the elemental composition. |
| Molecular Weight | 748.8 g/mol [2] | Useful for waste manifest documentation. |
| Physical State | Solid (presumed based on similar compounds) | Determines appropriate handling and containment procedures. |
| Solubility | Likely soluble in organic solvents | Informs the choice of cleaning agents for decontamination and the potential for environmental dispersal if not contained properly. |
Proper Disposal Protocol: A Step-by-Step Approach
The primary and recommended method for the disposal of this compound is to manage it as chemical waste through an approved institutional or licensed waste disposal service.[3] Adherence to a systematic protocol ensures safety and regulatory compliance.
Waste Identification and Segregation
-
Identify all waste streams containing this compound. This includes the pure compound, solutions, and contaminated laboratory materials such as pipette tips, vials, gloves, and cleaning absorbents.[3]
-
Segregate this compound waste from other waste types at the point of generation.[4] Do not mix it with incompatible materials or non-hazardous waste to prevent dangerous reactions and to minimize disposal costs.[5][6]
Containerization
-
Use chemically resistant and leak-proof containers for waste collection. High-density polyethylene (B3416737) (HDPE) or glass containers are generally suitable for organic compounds.[2][4][7]
-
Ensure containers have securely fitting screw caps to prevent spills and the release of vapors.[7] Containers must be kept closed except when actively adding waste.[2][7][8]
-
Do not overfill containers; leave at least 10% headspace (about one inch) to accommodate expansion of contents.[7]
Labeling
-
Clearly label all waste containers with the words "Hazardous Waste." [8]
-
The label must include the full chemical name ("this compound") ; chemical formulas or abbreviations are not acceptable.[8]
-
Indicate the approximate concentration and quantity of the waste.
-
Include the date when waste was first added to the container.[4]
Storage
-
Store waste containers in a designated and secure Satellite Accumulation Area (SAA) at or near the point of generation.[7][9]
-
The storage area should be cool, dry, and well-ventilated.
-
Utilize secondary containment , such as a larger, chemically resistant tray or bin, to contain any potential leaks or spills.[2][8]
-
Segregate the this compound waste containers from incompatible chemicals. For instance, store organic waste separately from acids and bases.[7]
Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to schedule a pickup.[3]
-
Provide the EHS office or contractor with all necessary information about the waste stream as detailed on your hazardous waste label.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
Spill and Decontamination Procedures
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
-
Personnel Protection: Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, when handling this compound. For spill cleanup, consider additional respiratory protection.
-
Spill Containment: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Cleanup: Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container. Use non-sparking tools if an organic solvent was involved in the spill.
-
Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Reporting: Report all spills to your laboratory supervisor and institutional EHS office.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research environment. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. vumc.org [vumc.org]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
